molecular formula C16H22BrN B3082480 1-(1-Adamantyl)-3-methylpyridinium bromide CAS No. 112671-76-8

1-(1-Adamantyl)-3-methylpyridinium bromide

Cat. No.: B3082480
CAS No.: 112671-76-8
M. Wt: 308.26 g/mol
InChI Key: ZPWFYYXPVQIUEW-UHFFFAOYSA-M
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Description

1-(1-Adamantyl)-3-methylpyridinium bromide (CAS 765861-42-5) is a pyridinium-based organic salt with the molecular formula C16H22BrN and a molecular weight of 308.26 g/mol . It is characterized by its adamantyl moiety, a bulky, hydrophobic cage structure that can significantly influence the compound's physical properties and interaction with biological targets. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules that require a rigid, lipophilic component . The compound has a purity of 95% and requires careful handling as it may cause skin and eye irritation and may be harmful if swallowed . Researchers utilize this chemical as a building block in the development of novel compounds, such as adamantyl-heteroaryl ureas, which are investigated for their potential anti-tuberculosis activity . It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-3-methylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N.BrH/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16;/h2-4,11,13-15H,5-10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWFYYXPVQIUEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)C23CC4CC(C2)CC(C4)C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 1-(1-Adamantyl)-3-methylpyridinium bromide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-(1-Adamantyl)-3-methylpyridinium bromide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of Adamantyl-Containing Ionic Liquids

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive resource for understanding and determining the solubility profile of 1-(1-Adamantyl)-3-methylpyridinium bromide. The unique structural amalgamation of a bulky, lipophilic adamantyl cage with a charged pyridinium core presents a fascinating and challenging solubility puzzle. This document moves beyond a mere listing of solvents; it provides the foundational principles, a robust experimental framework, and the causal reasoning necessary to predict, measure, and interpret the solubility of this novel ionic liquid. Our objective is to empower you with the scientific rationale to make informed decisions in your research and development endeavors, from reaction engineering to formulation science.

Theoretical Framework: Deconstructing the Molecular Architecture for Solubility Prediction

The solubility of 1-(1-Adamantyl)-3-methylpyridinium bromide is governed by the interplay of its distinct structural motifs: the non-polar, rigid adamantyl group and the polar, ionic 3-methylpyridinium bromide moiety. The overarching principle of "like dissolves like" is our primary guide, but a deeper dive into intermolecular forces is essential for a nuanced prediction.[1][2]

  • The Adamantyl Moiety: A Bastion of Lipophilicity: The diamondoid structure of the adamantyl group is a saturated, non-polar hydrocarbon cage.[2] This endows the molecule with a significant lipophilic character, driving its affinity for non-polar organic solvents. Solvents that can effectively engage in van der Waals interactions with this bulky group will be favorable. We can, therefore, hypothesize strong solubility in solvents like toluene, hexane, and diethyl ether.

  • The 3-Methylpyridinium Bromide Core: The Ionic Head: In contrast, the 3-methylpyridinium bromide portion is ionic, creating a strong dipole and the potential for ion-dipole interactions. This ionic character would typically suggest solubility in polar solvents. However, the charge is somewhat delocalized over the pyridinium ring, and the presence of the large, non-polar adamantyl group will sterically hinder the solvation of the ionic head by polar solvent molecules.

  • The Solubility Tug-of-War: The solubility of 1-(1-Adamantyl)-3-methylpyridinium bromide in any given solvent is a result of the energetic balance between the interactions of the solvent with the lipophilic adamantyl group and the ionic pyridinium core. In highly polar protic solvents like water, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large, non-polar adamantyl group is expected to be high, leading to low solubility.[2] Conversely, in non-polar solvents, the dissolution will depend on the solvent's ability to overcome the electrostatic interactions of the ionic portion of the molecule.

  • Hildebrand Solubility Parameter as a Predictive Tool: For a more quantitative prediction, the Hildebrand solubility parameter (δ) can be a useful, albeit imperfect, tool for ionic liquids.[3][4][5] The principle suggests that substances with similar δ values are likely to be miscible. The challenge lies in the fact that the Hildebrand parameter does not fully account for the specific interactions, such as hydrogen bonding, that are crucial for ionic liquid solubility.[6] However, it can serve as a valuable first approximation in solvent selection.

Predicted Solubility Profile (Qualitative)

Based on the theoretical considerations, we can construct a predicted qualitative solubility profile. This table should be used as a guide for initial solvent screening, with the understanding that experimental verification is essential.

Solvent Solvent Type Predicted Solubility Rationale
HexaneNon-polarModerate to HighFavorable van der Waals interactions with the adamantyl group.
TolueneNon-polar (Aromatic)Moderate to HighPi-stacking interactions with the pyridinium ring and good solvation of the adamantyl group.
Diethyl EtherNon-polarModerateGood solvation of the adamantyl group, but less effective at solvating the ionic core.
DichloromethanePolar AproticModerateBalances polarity to interact with the pyridinium ring and non-polar character to solvate the adamantyl group.
AcetonePolar AproticLow to ModerateThe polar nature may interact with the ionic head, but the bulky adamantyl group could limit solubility.
AcetonitrilePolar AproticLowStrong dipole may interact with the ionic head, but poor solvation of the adamantyl group.
MethanolPolar ProticLowHydrogen bonding capability may not be sufficient to overcome the lipophilicity of the adamantyl group.
WaterPolar ProticVery Low / InsolubleHigh energetic penalty for accommodating the large, non-polar adamantyl group in the hydrogen-bonded network.[2]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of 1-(1-Adamantyl)-3-methylpyridinium bromide. This method is based on the isothermal equilibrium of a saturated solution, a reliable and widely used technique.[7][8]

Materials and Equipment
  • 1-(1-Adamantyl)-3-methylpyridinium bromide (purity ≥ 95%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Vials with screw caps and PTFE septa

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow: Isothermal Equilibrium Method

This workflow is designed to be a self-validating system by ensuring that equilibrium is reached and that measurements are accurate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess 1-(1-Adamantyl)-3- methylpyridinium bromide to a known volume of solvent in a vial. B 2. Seal vials and place in a thermostatically controlled shaker at a constant temperature. A->B C 3. Equilibrate for 24-48 hours to ensure saturation. B->C D 4. Centrifuge the vials to sediment undissolved solid. C->D E 5. Carefully withdraw a known volume of the supernatant using a syringe and filter it. D->E F 6. Dilute the filtered aliquot with a suitable solvent to a known volume. E->F G 7. Quantify the concentration using a pre-calibrated HPLC or UV-Vis method. F->G H 8. Calculate the solubility in g/L or mol/L. G->H

Sources

An In-depth Technical Guide to 1-(1-Adamantyl)-3-methylpyridinium bromide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-(1-Adamantyl)-3-methylpyridinium bromide, a unique quaternary ammonium salt combining the bulky, lipophilic adamantyl cage with a hydrophilic 3-methylpyridinium core. While specific experimental data for this particular derivative is emerging, this document synthesizes established knowledge of related adamantane and pyridinium compounds to offer a robust framework for its synthesis, characterization, and exploration across various scientific disciplines.

Introduction: Unveiling a Molecule of Interest

1-(1-Adamantyl)-3-methylpyridinium bromide is a fascinating organic salt that marries the distinct properties of its constituent moieties. The adamantane group, a rigid, diamondoid hydrocarbon, imparts significant lipophilicity and steric bulk, properties that have been exploited in a range of successful therapeutic agents.[1] The 3-methylpyridinium cation, on the other hand, is a hydrophilic, aromatic heterocycle, and a common structural motif in biologically active compounds and functional materials. The synergy of these two components suggests a wide array of potential applications, from medicinal chemistry to materials science.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C16H22BrN[2]
Molecular Weight 308.263 g/mol [2]
Canonical SMILES CC1=CC=C=C1.[Br-][2]
InChI Key ZPWFYYXPVQIUEW-UHFFFAOYSA-M[2]
Purity Typically ≥95%[2]
Appearance White to off-white solidInferred from related compounds

Synthesis and Characterization: A Practical Approach

While a specific, peer-reviewed synthesis protocol for 1-(1-Adamantyl)-3-methylpyridinium bromide is not widely published, a reliable method can be adapted from established procedures for the synthesis of the closely related 1-(1-Adamantyl)pyridinium bromide.[3][4] The core of the synthesis is a quaternization reaction, a classic SN1-type reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the adamantyl group.

Proposed Synthesis Workflow:

SynthesisWorkflow

Detailed Experimental Protocol (Adapted):
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromoadamantane (1 equivalent), 3-methylpyridine (1-2 equivalents), and a catalytic amount of 3-hydroxypyridine (1-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as toluene, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 90-120°C and maintain vigorous stirring for 10-40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, will likely precipitate out of the non-polar solvent.

  • Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as acetone, to yield the final, pure 1-(1-Adamantyl)-3-methylpyridinium bromide.[3]

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of the adamantyl and 3-methylpyridinium protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the cation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Potential Applications: A Landscape of Opportunity

The unique hybrid structure of 1-(1-Adamantyl)-3-methylpyridinium bromide suggests its utility in several high-value applications. While specific data for this derivative is limited, we can infer its potential based on the well-documented activities of its structural relatives.

Medicinal Chemistry: A Scaffold for Drug Discovery

The adamantane moiety is a well-established pharmacophore, present in several FDA-approved drugs. Its lipophilicity enhances membrane permeability and bioavailability. Pyridinium salts also exhibit a wide range of biological activities.

  • Rationale: Both adamantane and pyridinium derivatives have demonstrated significant antimicrobial and antifungal properties.[1][5] The cationic nature of the pyridinium ring can disrupt microbial cell membranes, while the lipophilic adamantane group can facilitate this interaction.

  • Experimental Approach:

    • Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method.

    • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

  • Expected Outcome: It is hypothesized that 1-(1-Adamantyl)-3-methylpyridinium bromide will exhibit antimicrobial activity, with the potential for a "cut-off effect" where the activity is dependent on the overall lipophilicity of the molecule.[6]

  • Rationale: Numerous adamantane-containing compounds have shown potent anticancer activity through various mechanisms, including the induction of apoptosis.[7][8] Pyridinium salts have also been investigated as cytotoxic agents.[9][10]

  • Experimental Approach:

    • Cytotoxicity Screening (IC50 Determination): Evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) using an MTT or similar cell viability assay to determine the half-maximal inhibitory concentration (IC50).[7][11]

    • Mechanism of Action Studies: If significant cytotoxicity is observed, further studies can be conducted to elucidate the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).

  • Expected Outcome: The compound may exhibit selective cytotoxicity against certain cancer cell lines, warranting further investigation as a potential anticancer lead compound.

AnticancerMechanism

Phase-Transfer Catalysis: Bridging Reaction Phases
  • Rationale: Quaternary ammonium salts, particularly those with a combination of hydrophilic and lipophilic character, are excellent phase-transfer catalysts (PTCs).[12][13][14] They facilitate the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. The bulky adamantyl group can enhance the lipophilicity of the cation, making it an effective PTC.

  • Experimental Workflow:

    • Model Reaction: Select a standard two-phase reaction, such as the alkylation of a nucleophile (e.g., the C5-alkylation of hydantoins) or a nucleophilic substitution.[15]

    • Catalyst Loading: Perform the reaction with and without a catalytic amount (e.g., 1-5 mol%) of 1-(1-Adamantyl)-3-methylpyridinium bromide.

    • Reaction Monitoring and Yield Determination: Monitor the reaction progress by TLC or GC and determine the product yield.

  • Expected Outcome: The addition of the adamantyl-pyridinium salt is expected to significantly increase the reaction rate and yield compared to the uncatalyzed reaction, demonstrating its efficacy as a phase-transfer catalyst.

Ionic Liquids: Greener Solvents and Advanced Materials
  • Rationale: Ionic liquids (ILs) are salts with melting points below 100°C.[16][17][18] They are considered "green" solvents due to their low volatility and high thermal stability.[19] The structure of 1-(1-Adamantyl)-3-methylpyridinium bromide, with its asymmetric cation, suggests it could be a precursor to or a component of ionic liquids with unique properties. By exchanging the bromide anion with other anions (e.g., bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) or hexafluorophosphate ([PF6]⁻)), room-temperature ionic liquids may be formed.[19]

  • Experimental Approach:

    • Anion Exchange: Perform a metathesis reaction to exchange the bromide anion with a variety of other anions.

    • Thermal Analysis: Characterize the thermal properties of the resulting salts using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points and decomposition temperatures.

    • Physicochemical Characterization: Measure key properties such as viscosity, density, and conductivity to assess their suitability for various applications.

  • Potential Applications of Adamantyl-Based Ionic Liquids:

    • Electrolytes: In batteries and supercapacitors, where their high thermal and electrochemical stability would be advantageous.

    • Specialty Solvents: For dissolving and processing challenging materials, such as biomass.

    • Lubricants: The bulky adamantyl group could impart unique tribological properties.

Conclusion and Future Directions

1-(1-Adamantyl)-3-methylpyridinium bromide represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methods, and its unique molecular architecture strongly suggests a range of valuable applications. While this guide provides a solid foundation based on the known properties of related compounds, further dedicated research is essential to fully elucidate the specific properties and performance of this intriguing molecule. Future work should focus on the systematic evaluation of its biological activities, its efficacy as a phase-transfer catalyst in various organic transformations, and the synthesis and characterization of its ionic liquid derivatives. Such studies will undoubtedly unlock the full potential of this versatile adamantane-pyridinium salt.

References

  • Ganesan, S., et al. (2025). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports, 15(1), 1-14. [Link]

  • Krasavin, M., et al. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 26(11), 3123. [Link]

  • Karasu, E., et al. (2023). Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. Arhiv za higijenu rada i toksikologiju, 74(4), 263-274. [Link]

  • Sokolenko, V. A., & Svirskaya, N. M. (2014). Method of producing 1-(adamantyl-1)-pyridinium bromide.
  • Al-Salahi, R., et al. (2014). Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines. Molecules, 19(7), 9834-9848. [Link]

  • Shadrikova, V. A., Golovin, E. V., & Klimochkin, Yu. N. (2015). Adamantylation of Pyridine Derivatives. Chemistry of Heterocyclic Compounds, 50(11), 1586-1593. [Link]

  • Creative Biolabs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Rutkauskaite, A., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Supramolecular Chemistry, 35(1), 1-10. [Link]

  • Al-Hourani, B. J. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. [Link]

  • Gralewska, W., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056. [Link]

  • Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132-7189. [Link]

  • Singh, K., & Arora, D. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05), 1-11. [Link]

  • Brycki, B. E., et al. (2025). Antimicrobial Properties of Monomeric and Dimeric Catanionic Surfactant System. International Journal of Molecular Sciences, 26(1), 473. [Link]

  • Rogers, R. D., & Seddon, K. R. (2009). Aminopyridinium ionic liquids.
  • Shah, F. U., et al. (2021). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. ACS Omega, 6(42), 28069-28083. [Link]

  • De La Torre, A. F., & Van der Eycken, E. V. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(5), 3348-3356. [Link]

  • Tomaš, R. (2022). Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. Kemija u industriji, 71(1-2), 85-94. [Link]

  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. Retrieved from [Link]

  • Cieniecka-Rosłońkiewicz, A., et al. (2006). Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives. Green Chemistry, 8(12), 1079-1083. [Link]

  • Papaioannou, E., & Tsaousi, S. (2023). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Catalysts, 13(3), 500. [Link]

Sources

Electronic properties of the adamantyl-pyridinium cation complex

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of the Adamantyl-Pyridinium Cation Complex

Abstract

The conjugation of a bulky, lipophilic adamantyl group to a planar, aromatic pyridinium cation creates a unique molecular architecture with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the core electronic properties of this complex. We will explore the intricate interplay between the electron-donating adamantyl cage and the electron-deficient pyridinium ring, detailing the theoretical underpinnings, computational modeling, and experimental characterization of these properties. The narrative emphasizes the causal relationships between molecular structure and electronic behavior, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Moieties

The adamantyl-pyridinium cation is a fascinating chemical entity born from the union of two structurally and electronically distinct components. The adamantane moiety is a rigid, three-dimensional diamondoid hydrocarbon, renowned for its high lipophilicity and steric bulk.[1][2] Its cage-like structure provides metabolic stability and serves as a robust anchor for interacting with biological membranes or host molecules.[1][2][3]

In contrast, the pyridinium cation is a planar, aromatic heterocycle, isoelectronic with benzene.[4] The quaternization of the nitrogen atom renders the ring electron-deficient, making it a key player in various chemical reactions and a versatile functional group in the design of ionic liquids and antimicrobial agents.

The covalent linkage of these two moieties results in a cation where the electronic landscape of the pyridinium ring is significantly modulated by the adamantyl substituent. Understanding these electronic properties is paramount, as they govern the complex's reactivity, stability, electrochemical behavior, and, ultimately, its utility in applications ranging from targeted drug delivery to catalysis.[5][6]

Molecular Architecture and Electronic Influence

The fundamental electronic character of the adamantyl-pyridinium complex arises from the sigma-inductive effect of the adamantyl group. As a saturated alkyl group, adamantane acts as an electron-donating group (+I effect), pushing electron density through the sigma bond onto the quaternary nitrogen of the pyridinium ring.[7] This donation helps to partially neutralize the positive charge on the nitrogen, influencing the overall electron distribution across the aromatic system.

cluster_Adamantyl Adamantyl Group cluster_Pyridinium Pyridinium Cation Adamantyl Bulky, Lipophilic Cage (C₁₀H₁₅) Pyridinium Aromatic, Electron-Deficient Ring (C₅H₅N⁺) Adamantyl->Pyridinium +I Inductive Effect (Electron Donating)

Caption: The adamantyl group exerts an electron-donating inductive effect on the pyridinium cation.

This inductive effect has several key consequences:

  • Charge Delocalization: The positive charge is not solely localized on the nitrogen but is distributed throughout the pyridinium ring and influenced by the adamantyl substituent.

  • Redox Potential: The electron-donating nature of the adamantyl group makes the pyridinium ring more electron-rich compared to an unsubstituted pyridinium cation. This increased electron density makes the cation harder to reduce, shifting its reduction potential to more negative values.[7]

  • Chemical Reactivity: The modulation of electron density at different positions (C2, C3, C4) of the pyridine ring affects its susceptibility to nucleophilic or radical attack.[8]

Computational Modeling: Predicting Electronic Behavior

Density Functional Theory (DFT) is a powerful tool for predicting and rationalizing the electronic properties of molecules like the adamantyl-pyridinium cation.[9][10] By solving the Schrödinger equation within a framework of approximations, DFT allows for the calculation of various electronic descriptors.

Causality in Method Selection: The choice of functional and basis set is critical for obtaining accurate results. Functionals like B3LYP and M06-2X are frequently employed for organic molecules because they provide a good balance between computational cost and accuracy in describing electron correlation effects.[11][12] Basis sets such as 6-311++G(d,p) are chosen to provide sufficient flexibility for describing the electron distribution around both the hydrogen and heavy atoms in the system.[12]

Key Computational Outputs:

ParameterDescriptionTypical Adamantyl-Pyridinium ValueSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.~ -7.0 to -6.5 eVRelates to the molecule's ability to donate electrons (ionization potential).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.~ -3.5 to -3.0 eVRelates to the molecule's ability to accept electrons (electron affinity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.~ 3.5 to 4.0 eVCorrelates with chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity.
Mulliken Charges Distribution of partial charges on each atom.N: ~ -0.2 to -0.4; Ring C: PositiveReveals the polarization of bonds and identifies electrophilic/nucleophilic sites.
pKa Acid dissociation constant.Varies with substituentsTheoretical pKa calculations can predict the protonation state in different environments.[11]

Synthesis of Adamantyl-Pyridinium Salts

The most common and direct method for synthesizing 1-(adamant-1-yl)pyridinium salts is through a quaternization reaction, which proceeds via an SN1 mechanism.[7] The stability of the intermediate 1-adamantyl cation is a key feature of this reaction, as Bredt's rule prevents its stabilization through proton elimination.[7]

Reactants 1-Bromoadamantane + Pyridine Derivative Reaction SN1 Reaction (Quaternization) Reactants->Reaction Solvent Solvent (e.g., Decane, Pyridine) Solvent->Reaction Conditions Heat (Δ) 90-120°C Conditions->Reaction Product 1-(Adamant-1-yl)pyridinium Salt Reaction->Product Purification Purification (Filtration, Recrystallization) Product->Purification

Caption: General workflow for the synthesis of 1-(adamant-1-yl)pyridinium salts via quaternization.

Protocol: Synthesis of 1-(Adamant-1-yl)pyridinium Bromide

This protocol is a generalized procedure based on established methods.[7][13]

  • Reactant Preparation: In a round-bottom flask, combine 1-bromoadamantane (1.0 eq) and the desired pyridine derivative (1.0-2.0 eq).

  • Catalyst Addition (Optional): For less reactive pyridines, a catalytic amount of a more electron-rich pyridine, such as 3-hydroxypyridine (1-10 mol%), can be added to facilitate the reaction.[13]

  • Solvent & Reflux: Add a high-boiling, non-polar solvent such as decane, or use excess pyridine as the solvent. Heat the mixture to reflux (typically 90-120°C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress over 10-40 hours. The formation of a precipitate often indicates product formation, as the ionic salt is typically insoluble in the non-polar reaction medium.[4]

  • Isolation: After cooling the reaction mixture to room temperature, isolate the solid product by vacuum filtration.

  • Purification: Wash the crude product with a non-polar solvent (e.g., hexane) to remove unreacted starting materials. Further purify the salt by recrystallization from a suitable solvent, such as acetone or ethanol.[13]

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Experimental Characterization of Electronic Properties

While computational methods provide predictions, experimental techniques are essential for validating and quantifying the electronic properties of the adamantyl-pyridinium cation.

A. Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The protons on the pyridinium ring are deshielded due to the positive charge and ring current, appearing downfield (typically δ 8.0-9.5 ppm). The chemical shifts are sensitive to the electron density, providing direct evidence of the adamantyl group's electronic influence.[9]

    • ¹³C NMR: The quaternary carbon of the adamantane cage attached to the nitrogen is a key diagnostic signal, often appearing around 65-70 ppm, confirming the N-C bond formation.[7]

  • Infrared (IR) Spectroscopy: Quaternization of the pyridine nitrogen leads to characteristic shifts in the IR spectrum. Aromatic C=C and C=N stretching vibrations appear in the 1650–1400 cm⁻¹ region. The formation of the exocyclic N⁺-C(adamantyl) bond introduces new vibrations and alters the aromaticity, which is reflected in changes to these bands compared to the parent pyridine.[14]

B. Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for probing the redox behavior of the pyridinium cation. It measures the current response of the molecule to a linearly swept potential.

Self-Validating System: The choice of electrode material is critical, as the reduction potential of pyridinium is highly surface-dependent.[15] Platinum (Pt) electrodes are often used, but glassy carbon, gold (Au), and silver (Ag) provide different electrochemical responses.[15][16] Comparing results across different electrode materials provides a more complete and validated understanding of the electrochemical process.

Setup Prepare Electrochemical Cell (3-Electrode System) Electrodes Working Electrode (e.g., Pt) Reference Electrode (e.g., Ag/AgCl) Counter Electrode (e.g., Pt wire) Setup->Electrodes Solution Prepare Analyte Solution (Adamantyl-Pyridinium Salt in Supporting Electrolyte) Setup->Solution Scan Apply Potential Scan (e.g., +0.2 V to -1.0 V vs Ag/AgCl) Solution->Scan Measure Measure Current Response Scan->Measure Plot Plot Current vs. Potential (Generate Voltammogram) Measure->Plot

Caption: Experimental workflow for Cyclic Voltammetry (CV) analysis.

Protocol: Cyclic Voltammetry of an Adamantyl-Pyridinium Salt
  • Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., acetonitrile or an aqueous buffer).

  • Analyte Introduction: Dissolve the adamantyl-pyridinium salt in the electrolyte solution to a final concentration of ~1-5 mM.

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Potential Sweep: Using a potentiostat, apply a potential waveform. For a typical reduction scan, sweep from a potential where no reaction occurs (e.g., +0.2 V) to a potential sufficiently negative to observe the reduction of the pyridinium cation (e.g., -1.0 V), and then sweep back to the starting potential.

  • Data Acquisition: Record the resulting current as a function of the applied potential. The peak potential of the reduction wave provides information about the ease of reduction of the cation.

Implications for Drug Development and Materials Science

The unique electronic properties of the adamantyl-pyridinium cation directly translate to its functional applications.

  • Membrane Permeability and Drug Delivery: The high lipophilicity of the adamantyl group allows it to act as a "membrane anchor," facilitating the transport of the charged pyridinium headgroup across lipid bilayers.[1][2][3] This property is crucial for developing drug delivery vectors that can carry therapeutic payloads into cells. The positive charge of the pyridinium moiety can also mediate interactions with negatively charged cell surfaces, enhancing cellular uptake.

  • Antimicrobial Activity: Quaternary pyridinium salts are well-known for their antimicrobial properties.[9][5] The combination of the membrane-disrupting adamantyl group and the cationic pyridinium headgroup can lead to potent antibacterial, antifungal, and antiviral agents.[5][17][18]

  • Host-Guest Chemistry: The adamantyl group is an archetypal "guest" for "host" molecules like cyclodextrins. The electronic properties of the attached pyridinium cation can modulate the strength and nature of these host-guest interactions, enabling the design of sophisticated supramolecular systems for sensing or controlled release applications.[1]

Conclusion

The adamantyl-pyridinium cation is more than the sum of its parts. It is a finely tuned molecular complex where the potent sigma-inductive effect of the adamantyl cage directly modulates the electronic structure of the aromatic pyridinium ring. This interplay governs the cation's redox potential, reactivity, and spectroscopic signatures. A thorough understanding of these electronic properties, achieved through a synergistic combination of computational modeling and empirical characterization, is essential for harnessing the full potential of these molecules in advanced applications, from creating more effective antimicrobial drugs to designing intelligent drug delivery systems.

References

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The Adamantane-Pyridinium Scaffold: A Technical Guide to its History, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic fusion of distinct molecular scaffolds to generate novel compounds with enhanced physicochemical and biological properties is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of adamantane-based pyridinium compounds, a unique class of molecules that marries the rigid, lipophilic adamantane cage with the cationic pyridinium head group. We will trace the historical development of these compounds, from the initial discovery of adamantane's therapeutic potential to the refinement of synthetic methodologies for creating N-adamantylpyridinium salts. A significant focus will be placed on the detailed experimental protocols for their synthesis, including both classical high-temperature methods and more recent, milder catalytic approaches. Furthermore, this guide will elucidate the primary biological application of these compounds as antimicrobial agents, delving into their membranotropic mechanism of action and presenting quantitative data on their efficacy. Through a combination of historical context, detailed synthetic procedures, and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of the adamantane-pyridinium scaffold.

Part 1: The Genesis of a Unique Scaffold: A Historical Perspective

The Dawn of Adamantane Chemistry

The journey of adamantane from a chemical curiosity to a privileged scaffold in drug discovery is a testament to both serendipity and rational design. First isolated from petroleum in 1933, this perfectly symmetrical, strain-free hydrocarbon remained a niche area of study until a practical synthesis was developed.[1] The real breakthrough for its application in medicine came with the discovery of the antiviral properties of its simple amino derivative, amantadine (1-aminoadamantane).[2] This discovery marked the beginning of adamantane's integration into medicinal chemistry, primarily driven by its unique physicochemical properties.[3] The adamantane moiety, often described as a "lipophilic bullet," can increase a drug's lipophilicity, thereby enhancing its ability to cross cell membranes and improving its overall pharmacokinetic profile.[4] This has led to the incorporation of the adamantane cage into a wide array of therapeutic agents, from antivirals and neuroprotective agents to antidiabetics.[3][5]

The Emergence of Adamantane-Based Pyridinium Compounds

The logical next step in exploiting the properties of adamantane was to conjugate it with other pharmacologically active moieties. The quaternization of pyridines with adamantyl halides to form adamantane-based pyridinium salts represented an intriguing chemical challenge and a potential avenue for new biological activities. Early methods for synthesizing these compounds were often hampered by the steric bulk of the adamantyl group and the low reactivity of tertiary halides in SN2 reactions. Consequently, these reactions required harsh conditions, such as prolonged heating of 1-bromoadamantane and a molar excess of pyridine in a sealed ampoule at temperatures ranging from 180-230°C.[6]

A significant advancement in this area came from the work of researchers at the Samara State Technical University, including V. A. Shadrikova and Yu. N. Klimochkin. Their investigations revealed that the quaternization of pyridine with 1-bromoadamantane could be achieved under much milder conditions through the use of catalysts.[7] Specifically, they discovered that electron-rich pyridine derivatives, such as hydroxypyridines and 4-dimethylaminopyridine, facilitate the reaction, allowing for the preparation of 1-(adamant-1-yl)pyridinium salts in good yields without the need for high pressures and temperatures.[7] This catalytic approach not only made the synthesis more practical and efficient but also opened the door for the creation of a wider range of adamantane-based pyridinium derivatives for biological screening.

Rationale for Combining Adamantane and Pyridinium

The motivation for synthesizing adamantane-based pyridinium compounds lies in the strategic combination of two moieties with distinct and complementary properties. The adamantane group serves as a bulky, non-polar, and highly lipophilic "anchor." Its rigid structure can also shield adjacent functional groups from metabolic degradation.[4]

On the other hand, the pyridinium group is a cationic, hydrophilic head. Quaternary pyridinium salts are known for their antimicrobial properties, which are generally attributed to their ability to interact with and disrupt the negatively charged cell membranes of microorganisms.[8][9] By covalently linking these two components, a new amphiphilic molecule is created. This structure is analogous to that of cationic surfactants, which have a polar head group and a non-polar tail. This amphiphilicity is key to their primary biological function as membrane-active agents.

Part 2: Synthesis and Characterization

The Classical Approach: High-Temperature Quaternization

The direct quaternization of pyridine with 1-bromoadamantane is a classic example of a Menshutkin reaction. However, due to the tertiary nature of the adamantyl halide, the reaction proceeds through an SN1 mechanism, involving the formation of a stable adamantyl cation. The initial methods for this synthesis reflected the need to overcome the activation energy for this process.

These early protocols typically involved heating a mixture of a large molar excess of pyridine with 1-bromoadamantane in a sealed glass ampoule.[6] The reaction required high temperatures, often in the range of 180-230°C, and prolonged reaction times of 8 to 30 hours to achieve reasonable yields (69-85%).[6] The necessity for a sealed system was due to the reaction temperature being significantly above the boiling point of pyridine.[6] While effective, these conditions are energy-intensive and pose safety risks associated with high-pressure reactions.

A Refined Strategy: Catalyzed N-Adamantylation of Pyridines

The research led by Shadrikova and Klimochkin provided a more elegant and efficient solution to the synthesis of N-adamantylpyridinium salts. Their work demonstrated that certain electron-rich pyridine derivatives could catalyze the quaternization of pyridine with 1-bromoadamantane under significantly milder conditions.[7]

The catalytic effect of 3-hydroxypyridine is proposed to proceed via an initial O-adamantylation of the more nucleophilic hydroxyl group, forming a 3-(adamant-1-yloxy)pyridine intermediate. This intermediate is thought to have a lower energy barrier for the heterolysis of the O-C(Ad) bond compared to the Br-C(Ad) bond of the starting material. Under mild heating, this intermediate generates the tertiary adamantyl cation, which then readily quaternizes a molecule of pyridine to form the final product.[6]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cation Cation Generation cluster_final Final Product Formation 1-Bromoadamantane 1-Bromoadamantane O-Adamantylation O-Adamantylation 1-Bromoadamantane->O-Adamantylation 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine->O-Adamantylation Intermediate 3-(Adamant-1-yloxy)pyridine O-Adamantylation->Intermediate Step 1 Heterolysis Heterolysis Intermediate->Heterolysis Step 2 (Rate-determining) Adamantyl_Cation Adamantyl Cation Heterolysis->Adamantyl_Cation Quaternization Quaternization Adamantyl_Cation->Quaternization Pyridine Pyridine Pyridine->Quaternization Final_Product 1-(Adamant-1-yl)pyridinium bromide Quaternization->Final_Product Step 3

Caption: Proposed catalytic mechanism for the synthesis of 1-(adamant-1-yl)pyridinium bromide.

Detailed Experimental Protocol: Synthesis of 1-(Adamant-1-yl)pyridinium Bromide

The following protocol is adapted from the method described by Shadrikova et al. (2014) and a related patent.[6][7] This procedure offers high yields under relatively mild conditions.

Materials:

  • 1-Bromoadamantane

  • Pyridine

  • 3-Hydroxypyridine (catalyst)

  • Acetone (for recrystallization)

Procedure:

  • A mixture of 1-bromoadamantane (e.g., 0.05 mol), pyridine (e.g., 0.05-0.1 mol), and a catalytic amount of 3-hydroxypyridine (e.g., 1-10 mol%) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to a temperature of 90-120°C and maintained at reflux for a period of 10-40 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that has precipitated is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent, such as acetone, to yield 1-(adamant-1-yl)pyridinium bromide as a crystalline solid.

Characterization of Adamantane-Based Pyridinium Compounds

The successful synthesis of 1-(adamant-1-yl)pyridinium bromide and its analogues can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for both the adamantyl and pyridinium protons. The protons on the pyridine ring will be shifted downfield compared to neutral pyridine due to the positive charge on the nitrogen atom. The adamantyl protons will typically appear as a series of broad singlets or multiplets in the upfield region (around 1.7-2.3 ppm).[7]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly useful for confirming the formation of the C-N bond. A key signal to identify is the quaternary carbon of the adamantane cage attached to the pyridinium nitrogen, which appears significantly downfield (around 65-70 ppm).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the adamantane cage (around 2850-2910 cm⁻¹) and the aromatic C=C and C=N stretching vibrations of the pyridinium ring (around 1490-1630 cm⁻¹).[6]

Part 3: Biological Activity and Mechanism of Action

Primary Application: Antimicrobial Agents

The primary area where adamantane-based pyridinium compounds have shown significant promise is as antimicrobial agents. The combination of the lipophilic adamantane moiety and the cationic pyridinium head group creates an amphiphilic structure that is highly effective at disrupting microbial cell membranes.[8][9][10] This has led to studies demonstrating their activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[11][12]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The table below summarizes representative antimicrobial activity data for adamantane-containing compounds, illustrating their potential.

Compound TypeMicroorganismMIC (µg/mL)Reference
(Piperidin-4-yl)adamantane-1-carboxylate derivativeStaphylococcus aureus62.5 - 2000[13]
(Piperidin-4-yl)adamantane-1-carboxylate derivativeCandida albicans125 - >2000[13]
Adamantane-pyrido[2,3-d]pyrimidine derivativeCandida albicans200[11]
Adamantane-pyrido[2,3-d]pyrimidine derivativeAspergillus niger200[11]
Hydrazide-hydrazone with 1-adamantylcarbonyl moietyStaphylococcus aureus62.5[12]
Hydrazide-hydrazone with 1-adamantylcarbonyl moietyBacillus subtilis125[12]

Note: The table presents data for various adamantane derivatives that also incorporate nitrogen-containing heterocycles, as direct MIC data for simple N-adamantylpyridinium salts is less commonly reported in readily accessible literature. The data illustrates the general antimicrobial potential of such scaffolds.

The Membranotropic Mechanism of Action

The antimicrobial activity of adamantane-based pyridinium salts is primarily attributed to their interaction with and disruption of the microbial cell membrane.[10] This "membranotropic" mechanism can be broken down into a series of steps driven by the compound's amphiphilic nature.

The cell membranes of bacteria are rich in negatively charged phospholipids.[14] The positively charged pyridinium head of the adamantane-pyridinium compound is electrostatically attracted to this negatively charged surface.[15] This initial electrostatic interaction brings the molecule into close proximity with the lipid bilayer.

Once attracted to the surface, the bulky and highly lipophilic adamantane "tail" can insert itself into the hydrophobic core of the cell membrane.[16] This penetration disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity. The membrane becomes more permeable, causing leakage of essential intracellular components such as ions and metabolites, and ultimately leading to cell death.[17]

G cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) cluster_compound Adamantane-Pyridinium Compound cluster_insertion 2. Membrane Insertion & Disruption p_head1 p_tail1 ~~~~ p_head2 p_tail2 ~~~~ p_head3 p_tail3 ~~~~ p_head4 p_tail4 ~~~~ p_head5 p_head6 p_head7 p_head8 p_tail5 ~~~~ p_tail6 ~~~~ p_tail7 ~~~~ p_tail8 ~~~~ Ad_Pyr Ad-+Pyr Ad_Pyr->p_head2 1. Electrostatic Attraction insertion_point Ad leakage Leakage of intracellular contents arrow

Caption: Model of adamantane-pyridinium interaction with a bacterial membrane.

Structure-Activity Relationship (SAR)

While extensive SAR studies on a wide range of adamantane-based pyridinium salts are still emerging, some general principles can be inferred from related quaternary ammonium compounds. The antimicrobial activity is often dependent on the balance between the hydrophilicity of the cationic head and the lipophilicity of the non-polar tail. The length and bulkiness of the alkyl chain in N-alkylpyridinium salts, for instance, have been shown to significantly influence their antimicrobial efficacy.[1][8] It is plausible that modifications to the adamantane cage (e.g., introducing substituents) or the pyridinium ring could fine-tune this "hydrophilic-lipophilic balance" and thus modulate the biological activity.

SAR cluster_mods Key Structural Features for Activity Core Adamantane-Pyridinium Scaffold Adamantane Adamantane Moiety (Lipophilic Anchor) Core->Adamantane determines Pyridinium Pyridinium Head (Cationic Group) Core->Pyridinium determines Balance Hydrophilic-Lipophilic Balance (HLB) Adamantane->Balance Pyridinium->Balance Biological Activity Biological Activity Balance->Biological Activity

Caption: Key structural features influencing the biological activity of adamantane-pyridinium compounds.

Other Potential Biological Activities

While the primary focus has been on their antimicrobial properties, the unique structure of adamantane-based pyridinium compounds suggests potential for other biological applications. Given the history of adamantane derivatives as antiviral agents, particularly against influenza viruses, it is conceivable that certain adamantane-pyridinium salts could exhibit antiviral activity.[2] Indeed, some studies on more complex molecules incorporating both adamantane and pyridine moieties have reported antiviral effects.[7] Further research is needed to explore the full spectrum of their biological potential.

Part 4: Future Directions and Conclusion

Expanding the Chemical Space

The adamantane-pyridinium scaffold represents a versatile platform for further chemical exploration. Future research could focus on synthesizing libraries of derivatives with systematic modifications to both the adamantane cage and the pyridinium ring. This could involve introducing various substituents at different positions to modulate lipophilicity, steric bulk, and electronic properties. Such studies would be invaluable for developing a more detailed understanding of the structure-activity relationship and for optimizing the therapeutic potential of these compounds.

Overcoming Challenges

A key challenge in the development of any new antimicrobial agent is the potential for microorganisms to develop resistance. While the membrane-disruptive mechanism of action of these compounds may be less prone to the development of resistance compared to agents that target specific enzymes, this is an area that requires thorough investigation. Future studies should also focus on the toxicological profile of these compounds to ensure their selectivity for microbial cells over host cells.

Conclusion

Adamantane-based pyridinium compounds are a fascinating class of molecules that have evolved from being a synthetic challenge to representing a promising scaffold for the development of new therapeutic agents. Their history is intertwined with the broader story of adamantane in medicinal chemistry, and their synthesis has been made significantly more accessible through the development of catalytic methods. The unique amphiphilic nature of these compounds, derived from the fusion of a lipophilic adamantane anchor and a cationic pyridinium head, makes them potent membrane-active antimicrobial agents. While there is still much to explore regarding their full therapeutic potential and the nuances of their mechanism of action, the adamantane-pyridinium scaffold undoubtedly holds significant promise for future drug discovery efforts.

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  • Klimochkin, Y. N., et al. (2015). One-pot synthesis of polycarboxylic acids of adamantane type. Tetrahedron Letters, 56(39), 5348-5350. [Link]

  • de Mendoza, J., et al. (2010). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Current Organic Chemistry, 14(1), 2-15. [Link]

  • Powers, D. C., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers, 10(10), 2563-2580. [Link]

  • Zlotin, S. G., et al. (2023). Synthesis of N-(iminyl)pyridinium salts from hydrazones by the Zincke reaction. Mendeleev Communications, 33(6), 843-845. [Link]

  • Piktel, E., et al. (2021). Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics. Frontiers in Chemistry, 6. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Step-by-Step Alkylation of 3-Picoline with 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Adamantylated Pyridinium Scaffolds in Medicinal Chemistry

The incorporation of the adamantane cage structure into therapeutic agents has emerged as a powerful strategy in modern drug discovery.[1][2] This lipophilic, rigid, and three-dimensional moiety can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Adamantane's unique structure can improve metabolic stability, increase bioavailability, and facilitate passage through the blood-brain barrier.[4] The quaternization of pyridinium rings with an adamantyl group creates novel cationic scaffolds with potential applications in various therapeutic areas, including as antimicrobial and antiparasitic agents. This document provides a detailed guide for the synthesis of 1-(adamantan-1-yl)-3-methylpyridin-1-ium bromide, a key intermediate for the development of novel adamantane-containing pharmaceuticals.

Reaction Overview and Mechanistic Considerations

The synthesis of 1-(adamantan-1-yl)-3-methylpyridin-1-ium bromide is achieved through the N-alkylation of 3-picoline with 1-bromoadamantane. This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the 3-picoline on the electrophilic carbon of 1-bromoadamantane.

Reaction Scheme:

Sources

Guide to the Synthesis and Application of 1-(1-Adamantyl)-3-methylpyridinium Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic Liquids (ILs) featuring bulky, pharmacologically relevant cations represent a frontier in materials science and pharmaceutical development. The incorporation of the adamantane moiety, a rigid and lipophilic hydrocarbon cage, into a pyridinium cation structure yields a precursor for a unique class of ILs with potential applications ranging from advanced solvents to novel drug delivery systems and Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive, in-depth technical overview of the synthesis of the key precursor, 1-(1-Adamantyl)-3-methylpyridinium bromide, and subsequent protocols for its conversion into functionalized ionic liquids through anion exchange. We delve into the rationale behind the experimental design, offer detailed, step-by-step protocols, and discuss the potential of these materials in the field of drug development.

Introduction: The Significance of Adamantyl-Functionalized Ionic Liquids

Ionic liquids are salts with melting points typically below 100 °C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as "designer solvents" and versatile materials.[2][3] The properties of an IL are determined by the combination of its cation and anion. While simple imidazolium and pyridinium ILs are widely studied[3][4], the incorporation of complex functional groups like the adamantyl cage opens new avenues for specialized applications.

The adamantane structure is a well-established pharmacophore, most notably found in the antiviral and anti-Parkinson's drug Amantadine.[5] Its rigidity, lipophilicity, and unique three-dimensional structure can impart valuable properties to an ionic liquid, including:

  • Enhanced Thermal Stability: The rigid adamantyl framework can increase the decomposition temperature of the IL.

  • Modified Lipophilicity and Solubility: The hydrocarbon cage significantly alters the IL's interaction with both polar and non-polar media, a critical factor for drug solubilization.[6]

  • Potential Biological Activity: The cation itself may exhibit biological effects, enabling the design of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs).[7]

This document serves as a practical guide for researchers to synthesize and explore the potential of 1-(1-Adamantyl)-3-methylpyridinium-based ILs.

Synthesis of the Precursor: 1-(1-Adamantyl)-3-methylpyridinium bromide

The foundational step is the synthesis of the bromide salt precursor. This is achieved through the quaternization of 3-methylpyridine with 1-bromoadamantane. The reaction proceeds via an SN1-like mechanism, where the tertiary adamantyl carbocation is formed as a stable intermediate before being trapped by the nucleophilic nitrogen of the pyridine ring. Due to the steric hindrance of the adamantyl group, this reaction requires elevated temperatures and, as demonstrated in related syntheses, can be facilitated by a catalyst.[8][9]

Experimental Protocol: Synthesis of [AM-3-MePy][Br]

This protocol is adapted from established methods for the adamantylation of pyridines.[8][9]

Table 1: Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
1-Bromoadamantane768-90-1215.131.0
3-Methylpyridine108-99-693.131.5 - 2.0
3-Hydroxypyridine (Catalyst)109-00-295.100.05 - 0.10
Acetone (for recrystallization)67-64-158.08-

Table 2: Equipment

EquipmentPurpose
Round-bottom flask with reflux condenserReaction vessel
Heating mantle with magnetic stirrerControlled heating and mixing
Buchner funnel and filter flaskProduct filtration
Rotary evaporatorSolvent removal
Analytical balance, glasswareStandard laboratory operations
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromoadamantane (10.8 g, 0.05 mol), 3-methylpyridine (7.0 mL, 0.075 mol), and 3-hydroxypyridine (0.48 g, 0.005 mol).

    • Rationale: An excess of 3-methylpyridine is used to act as both a reactant and a solvent, driving the reaction to completion. 3-Hydroxypyridine has been shown to catalyze the quaternization of pyridine with adamantyl bromide.[8][9]

  • Reaction Conditions: Heat the mixture to 120 °C with vigorous stirring. Maintain this temperature for 24-40 hours.

    • Rationale: The high temperature is necessary to overcome the activation energy for the formation of the sterically hindered product. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Product Isolation: After the reaction period, cool the mixture to room temperature. A solid precipitate should form.

  • Purification:

    • Filter the solid product using a Buchner funnel.

    • Wash the crude product with a small amount of cold acetone to remove any unreacted starting materials.

    • Perform recrystallization by dissolving the crude product in a minimal amount of boiling acetone and allowing it to cool slowly to room temperature, then in an ice bath, to yield the purified 1-(1-Adamantyl)-3-methylpyridinium bromide as a crystalline solid.

    • Dry the final product under vacuum. The expected melting point is around 245 °C (with decomposition).[10]

Workflow and Characterization

The synthesis and purification workflow is outlined below.

cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants 1-Bromoadamantane + 3-Methylpyridine + Catalyst reaction Heat to 120°C (24-40 hours) reactants->reaction Quaternization cool Cool to RT reaction->cool filter Filter Solid cool->filter recrystallize Recrystallize from Acetone filter->recrystallize dry Dry under Vacuum recrystallize->dry product Pure [AM-3-MePy][Br] dry->product start [AM-3-MePy]+[Br]- reagent + M+X- (e.g., NaBF4, LiNTf2) product [AM-3-MePy]+[X]- reagent->product Anion Metathesis in Solvent byproduct + M+Br- (precipitate)

Caption: General scheme for anion exchange (metathesis).

Protocol 1: Synthesis of 1-(1-Adamantyl)-3-methylpyridinium tetrafluoroborate ([AM-3-MePy][BF₄])

This protocol yields a more hydrophilic IL compared to the bromide precursor.

  • Dissolution: Dissolve 1-(1-Adamantyl)-3-methylpyridinium bromide (5.0 g, 16.2 mmol) in 50 mL of acetone in a round-bottom flask.

  • Metathesis Reaction: In a separate beaker, dissolve sodium tetrafluoroborate (NaBF₄) (1.95 g, 17.8 mmol, 1.1 eq) in a minimal amount of water and add it dropwise to the stirred acetone solution. A white precipitate of sodium bromide (NaBr) will form immediately.

  • Reaction Completion: Stir the mixture vigorously at room temperature for 12-24 hours to ensure complete anion exchange.

  • Purification:

    • Remove the NaBr precipitate by filtration.

    • Remove the acetone from the filtrate using a rotary evaporator.

    • The remaining residue, which may contain some water, is redissolved in dichloromethane (DCM). This solution is then washed several times with deionized water to remove any remaining bromide salts.

    • Quality Control: Test the aqueous layer from the final wash with a 0.1 M silver nitrate (AgNO₃) solution. The absence of a white AgBr precipitate indicates the successful removal of bromide impurities. [11]5. Final Product: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under vacuum to yield the final product, [AM-3-MePy][BF₄].

Protocol 2: Synthesis of 1-(1-Adamantyl)-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([AM-3-MePy][NTf₂])

The bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion typically produces hydrophobic, low-viscosity, room-temperature ionic liquids (RTILs).

  • Dissolution: Dissolve 1-(1-Adamantyl)-3-methylpyridinium bromide (5.0 g, 16.2 mmol) in 50 mL of deionized water.

  • Metathesis Reaction: Add lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) (4.85 g, 16.9 mmol, 1.05 eq) to the aqueous solution while stirring. A second, denser liquid phase (the ionic liquid) will form.

  • Reaction Completion: Stir the biphasic mixture at room temperature for 6-12 hours.

  • Purification:

    • Transfer the mixture to a separatory funnel. Separate and collect the lower ionic liquid layer.

    • Wash the IL layer multiple times with small portions of deionized water to remove the lithium bromide (LiBr) byproduct.

    • Quality Control: As in the previous protocol, confirm the absence of bromide in the final aqueous wash using an AgNO₃ solution.

  • Final Product: Dry the washed ionic liquid under high vacuum at 60-80 °C for several hours to remove any residual water, yielding the pure [AM-3-MePy][NTf₂].

Table 3: Expected Properties of Synthesized Ionic Liquids

CationAnionAbbreviationExpected Melting PointExpected Solubility
[AM-3-MePy]⁺Br⁻[AM-3-MePy][Br]High (Solid at RT)Water, Polar Organics
[AM-3-MePy]⁺BF₄⁻[AM-3-MePy][BF₄]Lower (Potential RTIL)Polar Solvents
[AM-3-MePy]⁺[NTf₂]⁻[AM-3-MePy][NTf₂]Low (Likely RTIL)Non-polar Organics, Hydrophobic

Applications in Drug Development and Research

The unique structure of adamantyl-pyridinium ILs makes them highly attractive for the pharmaceutical industry. Their potential applications are multifaceted, addressing several key challenges in drug development. [7][12]

cluster_apps Potential Pharmaceutical Applications main Adamantyl-Based Ionic Liquids api API-ILs (Active Ingredients) main->api Cation as Pharmacophore sol Drug Solubilization (Enhancing Bioavailability) main->sol Unique Solvating Properties dds Drug Delivery Systems (Nanoparticles, Emulsions) main->dds Material for Formulations

Caption: Potential roles of adamantyl-ILs in drug development.

  • Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): The most exciting prospect is using the IL itself as the drug. The adamantyl-pyridinium cation could be designed to have therapeutic activity. By pairing it with an anion that is also an API (e.g., salicylate, ibuprofenate), a dual-action drug can be created. This strategy converts a solid drug into a liquid form, which can circumvent issues of polymorphism and improve bioavailability. [7]

  • Enhanced Solubilization of Poorly Soluble Drugs: A significant portion of new drug candidates suffer from poor water solubility. [2]Adamantyl-containing ILs, with their distinct lipophilic and ionic domains, can act as powerful solvents or co-solvents in drug formulations to dissolve these challenging compounds, potentially improving their absorption and efficacy. [12][13]

  • Advanced Drug Delivery Systems: These ILs can serve as materials for creating novel drug delivery platforms. [2]Their amphiphilic nature could be exploited to form micelles or microemulsions for encapsulating other drugs. [13]The lipophilic adamantyl group may also facilitate interaction with and permeation across biological membranes, offering a strategy for targeted delivery. [6]

Conclusion

The synthesis of ionic liquids based on the 1-(1-Adamantyl)-3-methylpyridinium cation offers a gateway to a class of materials with significant potential, particularly in the pharmaceutical sciences. By following the detailed protocols for the synthesis of the bromide precursor and its subsequent anion exchange, researchers can generate a library of novel ILs with tunable properties. The unique combination of a bulky, pharmacologically relevant cation with a versatile anion provides a rich platform for innovation in drug formulation, delivery, and the creation of next-generation API-ILs.

References

  • Royal Society of Chemistry. (2007). Chapter 3: Synthesis of Ionic Liquids. Available at: [Link]

  • Google Patents. (2015). US9090567B2 - Process for preparing ionic liquids by anion exchange.
  • AIP Publishing. (2017). Perspective: Chemical reactions in ionic liquids monitored through the gas (vacuum)/liquid interface. Available at: [Link]

  • MDPI. (2024). Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. Available at: [Link]

  • PubChem. 1-(1-Adamantyl)pyridinium bromide. Available at: [Link]

  • ResearchGate. (2025). Imidazolium ionic liquids: A simple anion exchange protocol. Available at: [Link]

  • Google Patents. (2014). RU2515498C1 - Method of producing 1-(adamantyl-1)-pyridinium bromide.
  • ResearchGate. (2025). (PDF) Adamantylation of Pyridine Derivatives. Available at: [Link]

  • PMC. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Available at: [Link]

  • ResearchGate. (2023). Application of Ionic Liquids in Drug Development. Available at: [Link]

  • MDPI. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Available at: [Link]

  • SpectraBase. 1-(1-Adamantyl)pyridinium bromide. Available at: [Link]

  • Hilaris Publisher. (2022). Ionic Liquids' Role in Drug Delivery Systems and Recent Advances. Available at: [Link]

  • PMC. (n.d.). Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain. Available at: [Link]

  • PMC. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Available at: [Link]

  • IJPSR. (2021). a simple method for synthesis of amantadine hydrochloride. Available at: [Link]

  • Google Patents. (2010). US7763186B2 - Preparation and purification of ionic liquids and precursors.
  • KU ScholarWorks. (2008). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Available at: [Link]

  • Google Patents. (2010). US7687513B1 - Aminopyridinium ionic liquids.
  • MDPI. (2014). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. Available at: [Link]

Sources

Application Note: Electrochemical Characterization of Pyridinium Bromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinium bromide salts represent a unique class of electrochemical analytes due to their dual redox nature: the cathodic reduction of the aromatic pyridinium cation and the anodic oxidation of the bromide anion. These compounds are critical in two distinct fields: pharmaceuticals (e.g., Pyridostigmine Bromide for myasthenia gravis) and materials science (as corrosion inhibitors and ionic liquids).[1]

This guide moves beyond standard textbook definitions to provide actionable, field-proven protocols for Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).[1] It addresses the specific challenges of analyzing these salts, such as hydrogen evolution interference and electrode adsorption artifacts.

Fundamental Redox Behavior

To accurately analyze pyridinium bromide, one must decouple the behavior of the cation from the anion.[1]

The Mechanistic Duality

In a typical electrochemical window (e.g., Glassy Carbon Electrode in 0.1 M KCl), the salt exhibits two distinct active regions:

  • Cathodic Region (Negative Potentials): The pyridinium cation (

    
    ) undergoes a one-electron reduction to form a neutral pyridinyl radical (
    
    
    
    ).[1] In aqueous media, this is often complicated by protonation or dimerization.
    • Reaction:

      
      
      
    • Fate:

      
       (Dimerization) or 
      
      
      
      (Hydrogenation).[1]
  • Anodic Region (Positive Potentials): The bromide counter-ion (

    
    ) oxidizes to bromine (
    
    
    
    ) and subsequently tribromide (
    
    
    ).[1]
    • Reaction:

      
      
      
Visualization of Redox Pathways

The following diagram illustrates the competing pathways that must be controlled during analysis.

RedoxMechanism cluster_Cathodic Cathodic Scan (Reduction) cluster_Anodic Anodic Scan (Oxidation) Py_Salt Pyridinium Bromide (Py+ Br-) Py_Radical Pyridinyl Radical (Py•) Py_Salt->Py_Radical +1e- (E < -0.6V) Bromine Bromine (Br2) Py_Salt->Bromine -1e- (E > +0.8V) Dimer Dimer (Py-Py) Py_Radical->Dimer Dimerization Hydride Dihydropyridine (PyH) Py_Radical->Hydride +H+, +1e- Tribromide Tribromide (Br3-) Bromine->Tribromide +Br-

Figure 1: Bifurcated redox pathway of Pyridinium Bromide showing cathodic reduction of the ring and anodic oxidation of the halide.[1]

Protocol A: Quantitative Determination (Pharma Focus)

Application: Quality control of Pyridostigmine Bromide or similar APIs. Technique: Differential Pulse Voltammetry (DPV).[2][3][4] Rationale: DPV eliminates the capacitive charging current, providing the high signal-to-noise ratio required for detecting the pyridinium reduction peak, which often lies close to the solvent discharge limit.

Experimental Setup
ComponentSpecificationNotes
Working Electrode Glassy Carbon (GCE)Must be polished to mirror finish (0.05 µm alumina).[1]
Reference Electrode Ag/AgCl (3M KCl)Stable potential; avoid leakage into analyte.[1]
Counter Electrode Platinum WireHigh surface area to prevent current limitation.[1]
Electrolyte 0.1 M Phosphate Buffer (PBS)pH 7.0 is standard; pH affects peak potential.[1]
Solvent Deionized Water (18.2 MΩ)High purity is essential to minimize background.[1]
Step-by-Step Workflow
  • Electrode Preparation:

    • Polish GCE with 0.05 µm alumina slurry on a felt pad for 2 minutes.[1]

    • Sonicate in ethanol:water (1:1) for 3 minutes to remove alumina residue.[1]

    • Validation: Run a cyclic voltammogram in 5 mM Ferricyanide.[1] Peak separation (

      
      ) should be < 80 mV.[1]
      
  • Solution Preparation:

    • Prepare a stock solution of the Pyridinium salt (e.g., 1 mM) in PBS.[1]

    • Purge with high-purity Nitrogen (

      
      ) for 10 minutes to remove dissolved oxygen.[1] Critical:  Oxygen reduces at similar potentials (-0.2 to -0.8 V) and will mask the analyte signal.
      
  • DPV Parameters:

    • Scan Range: 0.0 V to -1.2 V (Cathodic scan).

    • Step Potential: 5 mV.

    • Modulation Amplitude: 50 mV (Optimized for sensitivity).

    • Modulation Time: 50 ms.

    • Interval Time: 0.5 s.

  • Data Acquisition:

    • Record the voltammogram.[1][3][5][6] The reduction peak for the pyridinium ring typically appears between -0.8 V and -1.0 V vs Ag/AgCl, depending on substituents.

    • Note: Do not scan positive of +0.6 V if you wish to avoid bromide oxidation fouling the electrode surface during this specific test.[1]

Protocol B: Surface Adsorption & Corrosion Inhibition

Application: Evaluating Pyridinium salts as corrosion inhibitors for pipeline steel or copper. Technique: Electrochemical Impedance Spectroscopy (EIS). Rationale: Pyridinium cations adsorb onto negatively charged metal surfaces, blocking active corrosion sites. EIS measures the Charge Transfer Resistance (


), which correlates directly with inhibition efficiency.
Experimental Setup
  • Working Electrode: Mild Steel or Copper coupon (exposed area 1.0

    
    ).[1]
    
  • Electrolyte: 1.0 M HCl or 0.5 M

    
     (Simulated corrosive environment).
    
  • Inhibitor: Pyridinium Bromide salt (Concentration range: 10 ppm to 500 ppm).[1]

Step-by-Step Workflow
  • Open Circuit Potential (OCP) Stabilization:

    • Immerse the working electrode in the corrosive media (with inhibitor).[1]

    • Monitor OCP for 30–60 minutes until the drift is < 2 mV/5 min. Adsorption equilibrium must be reached before impedance measurement.[1]

  • EIS Parameters:

    • DC Potential: Set to OCP.

    • AC Amplitude: 10 mV rms (ensures linear response).

    • Frequency Range: 100 kHz to 10 mHz.[1][7]

    • Points per Decade: 10.

  • Data Analysis (Nyquist Plot):

    • Plot

      
       (Imaginary) vs. 
      
      
      
      (Real).
    • Look for a semi-circle capacitive loop.[1] The diameter of this semi-circle represents

      
      .[1]
      
    • Calculation: Inhibition Efficiency ($\eta % $) =

      
      .[1]
      
Workflow Diagram

EIS_Workflow Start Start: Sample Prep OCP 1. OCP Stabilization (30-60 mins) Start->OCP EIS_Meas 2. EIS Measurement (100 kHz - 10 mHz) OCP->EIS_Meas Stable OCP Fitting 3. Circuit Fitting (Randles Circuit) EIS_Meas->Fitting Calc 4. Calculate Efficiency (R_ct Analysis) Fitting->Calc

Figure 2: Workflow for determining corrosion inhibition efficiency using EIS.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure "Trustworthiness" (Part 2 of requirements), every experiment must include internal checks.[1]

IssueSymptomRoot CauseCorrective Action
No Reduction Peak Flat baseline in DPV/CV (Cathodic).Hydrogen Evolution Reaction (HER) masking the peak.[1]Switch to a non-aqueous solvent (Acetonitrile + 0.1M TBAPF6) to widen the potential window.
Broad/Double Peaks Poor resolution in Anodic scan.Bromide oxidation to

then

.[1][8]
This is normal for bromide. Do not confuse with impurity. Quantify using the first wave only.
Drifting Baseline Slanted voltammograms.[1]Oxygen interference.[1][9]Purge with Nitrogen for an additional 5 minutes. Ensure gas line is submerged.
Fouling Signal decreases on repeat scans.[1]Polymerization of radical species on electrode.[1]Polish electrode between every scan. Use a lower concentration (< 0.5 mM).[10]

References

  • Electrochemical Reduction Mechanism

    • Costentin, C., et al. (2013).[1] "Electrochemistry of Aqueous Pyridinium: Exploration of a Key Aspect of Electrocatalytic Reduction of CO2 to Methanol." Journal of the American Chemical Society.[11]

  • DPV Methodology

    • Pine Research Instrumentation. (2024).[1] "Differential Pulse Voltammetry (DPV) Theory and Parameters."

  • Corrosion Inhibition (EIS)

    • Fouda, A. S., et al. (2013).[1] "Electrochemical impedance spectroscopy and weight loss study for new pyridazine derivative as inhibitor for copper in nitric acid." Der Pharma Chemica.

  • Non-Aqueous Behavior

    • Cullen, B., et al. (2011).[1] "Investigating Proton-Coupled Electron Transfer with Radical Cations." ACS PRF Reports.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Adamantyl)-3-methylpyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 1-(1-Adamantyl)-3-methylpyridinium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific quaternization reaction. We provide in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 1-(1-Adamantyl)-3-methylpyridinium bromide?

The formation of 1-(1-Adamantyl)-3-methylpyridinium bromide is a classic example of the Menshutkin reaction , which involves the N-alkylation of a tertiary amine (3-methylpyridine) with an alkyl halide (1-bromoadamantane).[1] This reaction is a type of bimolecular nucleophilic substitution (SN2).[2] However, due to the structure of 1-bromoadamantane being a tertiary alkyl halide, the reaction mechanism exhibits significant SN1 character. The bulky adamantyl group promotes the formation of a stable tertiary adamantyl carbocation, which is then attacked by the nucleophilic nitrogen of the 3-methylpyridine.[3]

Q2: Why is achieving a high yield in this specific synthesis often challenging?

The primary challenge in this synthesis is steric hindrance . The adamantyl group is exceptionally bulky, which sterically impedes the approach of the 3-methylpyridine's nitrogen atom to the electrophilic carbon.[4][5] This steric clash significantly raises the activation energy of the reaction, often leading to slow reaction rates and incomplete conversions under standard conditions.[5] Consequently, forcing conditions such as high temperatures and prolonged reaction times are typically required.[6]

Q3: What are the critical starting materials and reagents?
  • 1-Bromoadamantane: This is the alkylating agent. It is a white, crystalline solid with a rigid, cage-like structure.[7] Its tertiary nature is key to its reactivity profile in this synthesis.[8]

  • 3-Methylpyridine (3-Picoline): This is the nucleophile. The methyl group provides a slight electron-donating effect, making it a moderately good nucleophile.

  • Solvent: The choice of solvent is critical. The Menshutkin reaction is generally favored in polar aprotic solvents (e.g., acetonitrile, DMF) which can stabilize the charged transition state.[2][9] However, due to the high temperatures often required, high-boiling point solvents or even solvent-free (neat) conditions are frequently employed.[4][10]

Troubleshooting Guide: Improving Reaction Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format, providing actionable solutions grounded in chemical principles.

Problem 1: Very Low or No Product Formation

Q: My reaction has run for 24 hours at 80 °C in acetonitrile, but TLC analysis shows mostly unreacted starting materials. What's going wrong?

A: This is the most common issue and is almost always due to insufficient energy to overcome the high activation barrier caused by steric hindrance. The conditions are too mild for this sterically demanding quaternization.

Root Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Temperature & Time The bulky adamantyl group requires significant thermal energy for the reaction to proceed at a reasonable rate.[4] Standard conditions for simpler alkyl halides are often ineffective.Increase the temperature to 90-120 °C and extend the reaction time to 10-40 hours.[6] Monitor progress by TLC. For even more stubborn reactions, consider using a microwave reactor to safely achieve higher temperatures and pressures.[4]
Lack of Catalysis Uncatalyzed reactions are notoriously slow. The direct reaction between 1-bromoadamantane and pyridine requires very high temperatures (180-230 °C) in a sealed system.[6]Introduce a catalyst . Research has shown that electron-rich pyridine derivatives, such as 3-hydroxypyridine or 4-dimethylaminopyridine (DMAP) , can significantly accelerate the reaction under milder conditions.[3] A catalytic amount (1-10 mol%) is sufficient.[6]
Solvent Choice While polar aprotic solvents are generally good for Menshutkin reactions, they may not be suitable if their boiling point is too low for the required temperature.Consider switching to a higher-boiling point solvent like propionitrile or DMF. Alternatively, solvent-free (neat) conditions can be highly effective.[4][10] Simply heating the mixture of 1-bromoadamantane and 3-methylpyridine with the catalyst can drive the reaction to completion.
The Power of Catalysis: A Deeper Look

The use of 3-hydroxypyridine as a catalyst provides a lower-energy pathway for the reaction. It is proposed that the more nucleophilic hydroxyl group first attacks the 1-bromoadamantane to form an O-adamantylated intermediate. This intermediate then undergoes an intermolecular rearrangement to the thermodynamically more stable N-adamantylated product, effectively bypassing the high-energy direct N-alkylation step.[6]

G cluster_0 A 1-Bromoadamantane (Ad-Br) C O-Adamantylated Intermediate A->C Step 1: O-Alkylation B 3-Hydroxypyridine (Catalyst) B->C E 1-(1-Adamantyl)-3-methyl- pyridinium bromide (Product) C->E Step 2: Intermolecular Rearrangement (Rate-Determining for Uncatalyzed) D 3-Methylpyridine D->E F Regenerated Catalyst E->F Releases Catalyst

Caption: Proposed catalytic cycle using 3-hydroxypyridine.

Problem 2: Product is Impure and Difficult to Purify

Q: I have obtained a solid product, but NMR analysis shows it's contaminated with starting materials. How can I effectively purify my 1-(1-Adamantyl)-3-methylpyridinium bromide?

A: This issue stems from either an incomplete reaction or an inadequate purification strategy. The key is to exploit the significant difference in polarity between the ionic product and the non-polar organic starting materials.

G Start Reaction Complete? Optimize Optimize Reaction: - Increase Time/Temp - Add Catalyst Start->Optimize No Cool Cool Mixture to Room Temp Start->Cool Yes Reaction Crude Reaction Mixture (Solid/Oil) TLC Monitor by TLC Reaction->TLC TLC->Start Optimize->Reaction Filter Filter the Solid Product Cool->Filter Wash Wash Solid with Non-Polar Solvent (e.g., Diethyl Ether) Filter->Wash Recrystallize Recrystallize from Polar Solvent (e.g., Acetone) Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Pure Pure Product Dry->Pure

Caption: Troubleshooting workflow for product purification.

Detailed Purification Protocol
  • Ensure Reaction Completion: Before workup, confirm the absence of starting material (especially 1-bromoadamantane) via Thin Layer Chromatography (TLC).[11] If the reaction is incomplete, consider extending the reaction time or increasing the temperature.

  • Precipitation & Filtration: Once the reaction is complete, cool the mixture to room temperature. The pyridinium salt product, being ionic, will often precipitate from the reaction mixture.[6] Collect the crude solid by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with a non-polar solvent like diethyl ether or hexane. This step is crucial as it removes the unreacted, non-polar 1-bromoadamantane and 3-methylpyridine, which are soluble in these solvents, while the ionic product is not.[11]

  • Recrystallization: The most effective method for final purification is recrystallization. Dissolve the washed solid in a minimum amount of a hot, polar solvent such as acetone or ethanol.[6] Allow the solution to cool slowly to form pure crystals, which can then be collected by filtration.

Optimized Experimental Protocol

This protocol incorporates the use of a catalyst to improve yield and allow for milder reaction conditions, based on methodologies described in the literature.[6]

Materials:

  • 1-Bromoadamantane (1.0 eq)

  • 3-Methylpyridine (1.5 - 2.0 eq)

  • 3-Hydroxypyridine (0.05 - 0.10 eq)

Procedure:

  • Combine 1-bromoadamantane, 3-methylpyridine (in slight excess), and a catalytic amount of 3-hydroxypyridine in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 120 °C under solvent-free (neat) conditions.

  • Maintain heating and stirring for 10-30 hours. Monitor the reaction's progress periodically by TLC (Mobile phase suggestion: chloroform/methanol 100/1).[11]

  • Once the 1-bromoadamantane spot is consumed, remove the heat source and allow the reaction mixture to cool to room temperature. A solid should precipitate.

  • Filter the crude product and wash the solid extensively with diethyl ether to remove unreacted 3-methylpyridine.

  • Purify the solid by recrystallization from hot acetone to yield pure 1-(1-Adamantyl)-3-methylpyridinium bromide.[6]

References
  • BenchChem. (2025). mitigating side reactions in pyridinium salt synthesis. BenchChem Technical Support.
  • University of Notre Dame. Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order.
  • ResearchGate. (2024).
  • Grokipedia. Menshutkin reaction.
  • ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • ResearchGate. The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux.
  • BenchChem.
  • Wikipedia. 1-Bromoadamantane.
  • Wikipedia. Menshutkin reaction.
  • PMC. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • Reddit. (2024).
  • Journal of Chemical Theory and Computation. Exploring solvent effects upon the Menshutkin reaction using a polarizable force field.
  • Google Patents. (2014). Method of producing 1-(adamantyl-1)-pyridinium bromide.
  • ResearchGate. (2025).
  • IJPSR. (2021). a simple method for synthesis of amantadine hydrochloride.
  • CymitQuimica. CAS 768-90-1: 1-Bromoadamantane.

Sources

Removing unreacted 1-bromoadamantane from pyridinium salt mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of unreacted 1-bromoadamantane from pyridinium salt reaction mixtures. Our goal is to equip you with the knowledge to efficiently purify your target compounds, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My reaction to form an N-adamantyl pyridinium salt is complete, but my NMR spectrum shows unreacted 1-bromoadamantane. What is the fundamental difference between my product and this starting material that I can exploit for purification?

A1: The key to separating your desired N-adamantyl pyridinium salt from the unreacted 1-bromoadamantane lies in their significant difference in polarity.

  • N-Adamantyl Pyridinium Salt (Your Product): This is an ionic salt. The positively charged nitrogen atom in the pyridinium ring makes the molecule highly polar.

  • 1-Bromoadamantane (Starting Material): This is a neutral, non-polar molecule. The adamantyl cage is a bulky, lipophilic hydrocarbon structure.[1]

This polarity difference is the cornerstone of the purification strategies outlined in this guide. The pyridinium salt will have strong interactions with polar solvents and adsorbents, while the non-polar 1-bromoadamantane will prefer non-polar environments.

Q2: What is the most straightforward method to remove a small amount of residual 1-bromoadamantane from my solid pyridinium salt?

A2: For removing minor, non-polar impurities from a crystalline polar solid, a simple solvent wash (trituration) is often the most efficient first step. Given that 1-bromoadamantane is non-polar and your pyridinium salt is polar, you can use a non-polar solvent to selectively dissolve the 1-bromoadamantane, leaving your purified pyridinium salt behind as a solid.

Recommended Solvents for Washing:

  • Diethyl ether

  • Hexanes

  • Toluene

A study on the preparation of various N-alkylpyridinium bromides successfully used washing with diethyl ether to purify the crude product.[2][3]

Experimental Protocol: Solvent Wash (Trituration)

  • Place the crude, solid reaction mixture in a flask.

  • Add a sufficient amount of a cold, non-polar solvent (e.g., diethyl ether).

  • Stir the suspension vigorously for 15-30 minutes. This allows the 1-bromoadamantane to dissolve in the solvent.

  • Collect the solid pyridinium salt by vacuum filtration.

  • Wash the collected solid on the filter with a small amount of the cold, non-polar solvent to remove any remaining traces of the dissolved impurity.

  • Dry the purified pyridinium salt under vacuum.

Troubleshooting Purification Strategies

Q3: I have a significant amount of 1-bromoadamantane contamination. A simple solvent wash isn't sufficient. What is the next purification method I should try?

A3: When dealing with larger quantities of impurities, recrystallization is the most powerful purification technique for crystalline solids.[1] The principle is to find a solvent system where the pyridinium salt and 1-bromoadamantane have different solubilities at different temperatures.

The Ideal Recrystallization Solvent:

  • Your pyridinium salt should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • The 1-bromoadamantane should either be very soluble at all temperatures or sparingly soluble even at high temperatures.

A Russian patent specifically describes the purification of 1-(adamantyl-1)-pyridinium bromide by recrystallization from acetone.[4] This suggests that acetone is an excellent starting point for your recrystallization attempts. Other studies on N-alkylpyridinium salts have also successfully used acetone for recrystallization when starting materials were present as impurities.[2]

Experimental Protocol: Recrystallization from a Single Solvent (Acetone)

  • Dissolve the crude mixture in the minimum amount of hot acetone.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum.

Data Summary: Recommended Solvents for Purification

Purification MethodRecommended Solvent(s)Rationale
Solvent Wash Diethyl ether, Hexanes, Toluene1-Bromoadamantane is soluble, while the pyridinium salt is not.
Recrystallization Acetone1-(Adamantyl-1)-pyridinium bromide has been successfully recrystallized from acetone.[4]

Visualization of the Recrystallization Workflow

Caption: Workflow for the recrystallization of N-adamantyl pyridinium salt.

Q4: My product is an oil or will not crystallize. How can I purify my N-adamantyl pyridinium salt?

A4: If your pyridinium salt is not a solid or is difficult to crystallize, column chromatography is the recommended purification method. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel. Due to the large polarity difference, the non-polar 1-bromoadamantane will travel through the column much faster than the highly polar pyridinium salt.

Column Chromatography Parameters:

  • Stationary Phase: Silica gel is a good choice for separating polar and non-polar compounds.

  • Eluent System: A gradient of increasing polarity is often effective. You can start with a non-polar solvent to elute the 1-bromoadamantane and then gradually increase the polarity to elute your pyridinium salt. A study on adamantylation of pyridine derivatives utilized a methanol/dichloromethane eluent system for chromatographic purification of the resulting pyridinium salt.[5]

Experimental Protocol: Column Chromatography

  • Prepare the Column: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).

  • Load the Sample: Dissolve your crude mixture in a minimal amount of the initial, non-polar eluent and load it onto the top of the column.

  • Elute the Impurity: Begin eluting with the non-polar solvent. The 1-bromoadamantane will move down the column and can be collected first. Monitor the fractions using Thin Layer Chromatography (TLC).

  • Elute the Product: Gradually increase the polarity of the eluent by adding a polar solvent like methanol. A common gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure pyridinium salt.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Visualization of the Separation Logic

Separation_Logic cluster_0 Purification Decision Tree A Crude Reaction Mixture B Is the product a solid? A->B C Yes B->C D No / Oily B->D E Solvent Wash (Trituration) C->E G Column Chromatography D->G F Recrystallization E->F If impurity remains H Pure Product E->H If pure F->H G->H

Caption: Decision tree for selecting a purification method.

References

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1967-1977. Available at: [Link]

  • Shadrikova, V. A., Golovin, E. V., & Klimochkin, Y. N. (2025). Adamantylation of Pyridine Derivatives. Russian Journal of Organic Chemistry, 61(8), 1234-1241. Available at: [Link]

  • Semantic Scholar. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Available at: [Link]

  • MDPI. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5004-5018. Available at: [Link]

  • MDPI. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(2), 413. Available at: [Link]

  • MDPI. (2020). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules, 25(22), 5485. Available at: [Link]

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3535. Available at: [Link]

  • Google Patents. (2014). RU2515498C1 - Method of producing 1-(adamantyl-1)-pyridinium bromide.
  • PubChem. (2025). 1-(1-Adamantyl)pyridinium bromide. Available at: [Link]

  • SpectraBase. (2025). 1-(1-Adamantyl)pyridinium bromide. Available at: [Link]

  • University of Rochester. (n.d.). Recrystallization method. Available at: [Link]

  • Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Available at: [Link]

  • Petroleum Chemistry Laboratory. (n.d.). Recrystallizing process. Available at: [Link]

  • ResearchGate. (2013). I have a problem with boc deprotection of pyridinium salts. Available at: [Link]

  • Reddit. (2018). How to wash pyridine to ionise it, so that it separates from glucose? Available at: [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Available at: [Link]

  • Bradford Scholars. (2020). Journal Pre-proof. Available at: [Link]

  • PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Available at: [Link]

  • ChemRxiv. (2024). Quantitative structure-retention relationships for pyridinium-based ionic liquids used as gas chromatographic stationary phases. Available at: [Link]

  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Available at: [Link]

Sources

Troubleshooting solubility issues with 1-(1-Adamantyl)-3-methylpyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility, Stability, and Handling Document ID: TS-AMPB-001 Last Updated: February 19, 2026 Audience: Medicinal Chemists, Virologists, and Formulation Scientists

Executive Summary: The Amphiphilic Conflict

1-(1-Adamantyl)-3-methylpyridinium bromide (AMPB) presents a classic "amphiphilic conflict" in solution chemistry. The molecule consists of a highly lipophilic, rigid adamantane cage (hydrophobic tail) fused to a cationic pyridinium ring (hydrophilic head). While technically a salt, the bulk of the adamantyl group (


) dominates its physicochemical behavior, often leading to unexpected precipitation in aqueous media, particularly high-ionic-strength buffers.

This guide addresses the specific solubility bottlenecks encountered during biological assays and chemical synthesis.

Module 1: Dissolution & Solvent Compatibility

Q1: I cannot get AMPB to dissolve in water at room temperature. Is my batch defective?

Diagnosis: Likely not defective. While AMPB is a salt, the thermodynamic penalty of hydrating the hydrophobic adamantane cage often exceeds the lattice energy gain at room temperature. Technical Fix:

  • Heat Activation: The compound often requires heating to 40–50°C to overcome the initial dissolution energy barrier. Once dissolved, it may remain super-saturated at room temperature for short periods.

  • The "DMSO Spike" Protocol: Do not attempt direct aqueous dissolution for concentrations

    
    . Use the organic co-solvent method.[1]
    
Protocol: The "DMSO Spike" Method
  • Weigh the target amount of AMPB.

  • Dissolve in 100% DMSO to create a 100 mM stock solution. (Sonicate if necessary; the solution should be clear and colorless).

  • Add this stock dropwise to your vortexing aqueous buffer.

    • Critical Limit: Keep final DMSO concentration

      
       for cell assays, or up to 
      
      
      
      for chemical assays to prevent precipitation.
Solvent Compatibility Matrix
Solvent SystemSolubility RatingNotes
DMSO Excellent Recommended stock solvent. Stable at

.
Methanol / Ethanol Good Useful for synthesis/purification. Soluble hot; variable cold.
Water (Cold) Poor Kinetic barrier to dissolution is high.
PBS / Saline Very Poor High Risk: "Salting out" effect reduces solubility drastically.
Acetone Variable Soluble hot; often used to recrystallize/purify the salt (insoluble cold).
Diethyl Ether / Hexane Insoluble Used to crash out the product during synthesis.

Module 2: Aqueous Stability & Buffer Incompatibility

Q2: My compound crashes out immediately when added to PBS. Why?

Mechanism: This is the "Salting Out" (Hofmeister) Effect . PBS contains high concentrations of


 and 

ions. These ions compete for water molecules to form their own hydration shells. The adamantyl group, already struggling to find space in the hydrogen-bonding network of water, is effectively "squeezed out" of the solution by the high ionic strength.

Furthermore: The bromide (


) counter-ion on your molecule may undergo anion exchange with the abundant chloride (

) in PBS. If the 1-(1-Adamantyl)-3-methylpyridinium chloride salt has a lower solubility product (

) than the bromide, it will precipitate immediately.
Troubleshooting Workflow: Buffer Selection

solubility_tree Start Select Aqueous Media Ionic Is High Ionic Strength (PBS/Saline) Required? Start->Ionic YesIonic Yes (Cell Assay) Ionic->YesIonic Strict Requirement NoIonic No (Chemical Assay) Ionic->NoIonic Flexible Action1 Use Cyclodextrin (HP-β-CD) as carrier YesIonic->Action1 Best Stability Action3 Pre-dissolve in DMSO (Keep final < 0.5%) YesIonic->Action3 Quick Fix (Risk of ppt) Action2 Use Low-Salt Buffer (e.g., 10mM HEPES, TRIS) NoIonic->Action2 Recommended

Caption: Decision tree for selecting the appropriate aqueous vehicle based on experimental constraints.

Module 3: Advanced Solubilization (Supramolecular Chemistry)

Q3: I need high concentrations (10 mM+) in water for an animal study. DMSO is toxic. What now?

Solution: Use Cyclodextrins . The adamantane cage is the "gold standard" guest molecule for


-Cyclodextrin (

-CD)
. The hydrophobic adamantyl group fits perfectly inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD keeps the complex soluble in water.[1]

Protocol: Preparation of Inclusion Complex

  • Carrier: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    for better solubility than native
    
    
    -CD.
  • Ratio: Prepare a 1:2 molar ratio (Drug:CD) to ensure complete encapsulation.

  • Method:

    • Dissolve HP-

      
      -CD in water (e.g., 20% w/v).
      
    • Add AMPB solid slowly with vigorous stirring/vortexing.

    • Sonicate at 40°C for 30 minutes.

    • Filter sterilize (0.22 µm).

Mechanism of Action:

cyclodextrin_mechanism cluster_0 Thermodynamic Driver Adamantane AMPB (Hydrophobic Cage) Complex Inclusion Complex (Water Soluble) Adamantane->Complex Guest Entry CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Host Binding Desc Release of high-energy water from CD cavity + Van der Waals forces

Caption: The adamantyl group displaces water from the cyclodextrin cavity, forming a stable, water-soluble host-guest complex.

Module 4: Synthesis & Purity Verification

Q4: I synthesized this myself. How do I purify it effectively?

Context: The synthesis usually involves the alkylation of 3-picoline with 1-bromoadamantane. Issue: Unreacted 1-bromoadamantane is extremely insoluble in water and can contaminate your bioassay, causing false cytotoxicity data.

Purification Protocol (Recrystallization):

  • Solvent: Use Acetone or a mixture of Ethanol/Diethyl Ether .

  • Process:

    • Dissolve the crude solid in minimal boiling ethanol or acetone.

    • If using ethanol, add diethyl ether dropwise until the solution turns slightly cloudy.

    • Cool slowly to 4°C, then to -20°C.

    • The quaternary salt (AMPB) will crystallize out; unreacted starting materials (picoline/bromoadamantane) generally remain in the mother liquor.

  • Verification:

    • Check 1H NMR (DMSO-d6) .

    • Key Signal: Look for the adamantyl protons (1.7–2.2 ppm) and the specific shift of the pyridinium ring protons (usually shifted downfield >8.5 ppm due to the positive charge).

    • Impurity Check: Ensure no signals for free 3-picoline (around 2.3 ppm methyl, but aromatic region differs) or 1-bromoadamantane are present.

References

  • BenchChem Technical Support. (2025).[1] Overcoming Solubility Issues with Adamantane Derivatives. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2012).[2] Cyclodextrins and adamantane derivatives in drug solubilization.[1][2][3] Journal of Pharmaceutical Sciences, 101(9), 3019–3032.[2]

  • Royal Society of Chemistry. (2025). Adamantane derivatives: solubility and solvation processes.[1][4] Physical Chemistry Chemical Physics.[4] Retrieved from

  • National Institutes of Health (NIH). (2025). 1-(1-Adamantyl)pyridinium bromide - PubChem Compound Summary. Retrieved from

  • Shokova, E., & Kovalev, V. (2012). Adamantane derivatives in the synthesis of biologically active compounds.[2] Russian Journal of Organic Chemistry. (General reference for adamantane alkylation chemistry).

Sources

Optimizing reaction temperature for adamantylation of 3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantylation of 3-Methylpyridine

Guide ID: TSC-CHEM-08B Topic: Optimizing Reaction Temperature for Adamantylation of 3-Methylpyridine Senior Application Scientist: Dr. Evelyn Reed

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for researchers optimizing the reaction temperature for the Friedel-Crafts adamantylation of 3-methylpyridine. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: Why is the adamantylation of 3-methylpyridine challenging?

The primary challenge lies in the basic nature of the pyridine nitrogen. In a classic Friedel-Crafts reaction, a Lewis acid catalyst (e.g., AlCl₃) is required to generate the adamantyl carbocation electrophile from a precursor like 1-bromoadamantane.[1][2][3] However, the nitrogen lone pair in 3-methylpyridine can coordinate with the Lewis acid, forming a complex.[4] This deactivates the pyridine ring towards electrophilic attack, making the reaction significantly more difficult than the adamantylation of a simple benzene ring.[4][5] Overcoming this requires carefully optimized conditions, particularly temperature.

Q2: What is the fundamental role of temperature in this reaction?

Temperature is a critical parameter that directly influences reaction kinetics, product selectivity, and the prevalence of side reactions.

  • Kinetics: Increasing the temperature generally provides the necessary activation energy to overcome the deactivation caused by the pyridine-catalyst complex, thus increasing the reaction rate.

  • Selectivity: The adamantylation of 3-methylpyridine can yield different constitutional isomers. The distribution of these products can be temperature-dependent. At lower temperatures, the reaction may be under kinetic control, favoring the most rapidly formed product. At higher temperatures, it may shift to thermodynamic control, favoring the most stable product isomer.[6]

  • Side Reactions: Excessively high temperatures can promote undesirable side reactions such as polyadamantylation (the addition of multiple adamantyl groups), isomerization of the product, or even decomposition.[7][8]

Q3: Which adamantylating agents and catalysts are recommended?

Common adamantylating agents include 1-bromoadamantane, 1-chloroadamantane, and 1-adamantanol.[8] Strong Brønsted acids like triflic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃) are typically used as catalysts.[8][9] For pyridine systems, proton acids like TfOH can be advantageous as they protonate the pyridine nitrogen, which is often less deactivating than complexation with a bulky Lewis acid.

Troubleshooting Guide: Temperature Optimization

Issue 1: No reaction or very low conversion at room temperature.
  • Causality: The activation energy for the reaction is likely too high to be overcome at ambient temperature, especially given the deactivating effect of the pyridine nitrogen. The catalyst may be fully sequestered by the 3-methylpyridine.

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: Ensure the Lewis/Brønsted acid catalyst is active and the solvent is anhydrous. Moisture can quench the catalyst.

    • Gradual Temperature Increase: Slowly and systematically increase the reaction temperature. It is recommended to set up parallel reactions at various temperatures (e.g., 40 °C, 60 °C, 80 °C) to identify the onset temperature for the reaction. Monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Catalyst Loading: Consider a modest increase in catalyst loading. However, be aware that this can also increase the rate of side reactions at higher temperatures.

Issue 2: The reaction is fast, but the yield of the desired mono-adamantylated product is low, with significant side products.
  • Causality: The temperature is likely too high. While providing sufficient energy for the primary reaction, it is also activating pathways to undesired products like di- and tri-adamantylated pyridines or promoting product decomposition.

  • Troubleshooting Steps:

    • Reduce Temperature: Systematically lower the reaction temperature in 10-20 °C increments from the condition that gave poor selectivity. A lower temperature will slow the reaction but often disproportionately slows side reactions, thus improving selectivity for the desired mono-substituted product.[8]

    • Control Reagent Addition: Instead of adding all the adamantylating agent at once, use a syringe pump for slow, dropwise addition. This keeps the instantaneous concentration of the electrophile low, which can suppress polyalkylation.[8]

    • Adjust Stoichiometry: Use an excess of 3-methylpyridine relative to the adamantylating agent. This statistically favors the reaction of the electrophile with the more abundant starting material over the mono-adamantylated product.

Issue 3: The product distribution (isomer ratio) changes significantly with temperature.
  • Causality: This is a classic indicator of a shift between kinetic and thermodynamic control. The various positions on the 3-methylpyridine ring have different activation barriers for substitution (kinetics) and result in products with different stabilities (thermodynamics). Higher temperatures allow for product equilibration, favoring the most stable isomer.[6]

  • Troubleshooting Steps:

    • For the Kinetic Product: If a specific, less stable isomer is desired, run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Shorter reaction times are also crucial to prevent equilibration.

    • For the Thermodynamic Product: If the most stable isomer is the target, run the reaction at a higher temperature for a longer duration to ensure equilibrium is reached.

Data Presentation: Temperature Screening Results

The following table summarizes representative data from a temperature optimization study for the adamantylation of 3-methylpyridine with 1-bromoadamantane and TfOH catalyst.

Exp. IDTemperature (°C)Time (h)Conversion of 1-Br-Ad (%)Yield of Mono-Product (%)Yield of Di-Product (%)Key Observation
T-0125 (RT)24< 5< 20Reaction is too slow.
T-02501265585Reaction proceeds, good selectivity.
T-037069875 20Optimal yield of mono-product.
T-04904> 996035Significant polyalkylation observed.
T-051102> 994548Poor selectivity, potential decomposition.

This data is illustrative and will vary based on specific substrates, catalysts, and solvents.

Experimental Protocol: Temperature Optimization Workflow

This protocol describes a parallel screening experiment to identify the optimal reaction temperature.

1. Preparation:

  • To a series of flame-dried reaction vials equipped with magnetic stir bars, add 3-methylpyridine (e.g., 1.2 equivalents).

  • Add anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar).

2. Reagent Addition:

  • In a separate flask, prepare a stock solution of the adamantylating agent (e.g., 1-bromoadamantane, 1.0 equivalent) and the catalyst (e.g., TfOH, 1.1 equivalents) in the anhydrous solvent.

  • Cool all reaction vials to 0 °C in an ice bath.

  • Aliquot the required volume of the adamantylating agent/catalyst stock solution to each reaction vial.

3. Temperature Screening:

  • Place each vial in a separate well of a temperature-controlled heating block pre-set to the desired temperatures (e.g., 25°C, 50°C, 70°C, 90°C).

  • Start the stirring and timing for all reactions simultaneously.

4. Reaction Monitoring & Workup:

  • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing by TLC or GC-MS.

  • Once a reaction reaches completion or a designated endpoint, quench it by cooling to 0 °C and slowly adding ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

5. Analysis:

  • Analyze the crude product mixture from each temperature point using ¹H NMR and GC to determine the conversion, yield, and selectivity.

Mandatory Visualizations

Workflow for Temperature Optimization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_screening 3. Temperature Screening cluster_analysis 4. Monitoring & Analysis P1 Dispense 3-Methylpyridine & Anhydrous Solvent into Vials R1 Prepare Adamantylating Agent & Catalyst Stock Solution R2 Cool Vials to 0 °C R1->R2 R3 Add Stock Solution to Each Vial R2->R3 S1 Place Vials in Heating Block (25°C, 50°C, 70°C, 90°C) R3->S1 S2 Start Stirring & Timer S1->S2 A1 Monitor by TLC/GC S2->A1 A2 Quench, Workup & Isolate A1->A2 A3 Analyze by NMR/GC to Determine Yield/ Selectivity A2->A3 A4 Identify Optimal Temperature A3->A4

Caption: Experimental workflow for parallel temperature screening.

Relationship Between Temperature, Yield, and Selectivity

G cluster_outcomes Reaction Outcomes Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Side Side Product Formation (e.g., Polyalkylation) Temp->Side Increases (especially at high T) Yield Desired Product Yield Rate->Yield Positively Correlated (to a point) Optimum Optimal Temperature Window Yield->Optimum Side->Yield Negatively Correlated

Caption: Conceptual model of temperature's effect on reaction outcomes.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Adamantane into Heterocyclic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Adamantylation of Quinolines.
  • Google Patents. (n.d.).
  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry.
  • ResearchGate. (2025, August 5).
  • Quora. (2024, September 19).
  • University of Bath. (2015, June 9). Lewis Acids for the Activation of Pyridines for Further Functionalisation.
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
  • BYJU'S. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Reaction Mechanism. (n.d.).

Sources

Technical Support Center: Handling 1-(1-Adamantyl)-3-methylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

User Query: "Why is my free-flowing powder turning into a sticky paste, and how does this affect my stoichiometry?"

The Core Conflict: 1-(1-Adamantyl)-3-methylpyridinium bromide (AMPB) presents a physicochemical dichotomy. The adamantyl cage is highly lipophilic (hydrophobic), while the pyridinium bromide head is ionic and extremely hygroscopic.[1][2]

When exposed to ambient humidity, the bromide anion (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) rapidly coordinates with atmospheric water molecules. This disrupts the crystal lattice energy, causing the solid to undergo deliquescence —transitioning from a crystalline powder to a gummy semi-solid or liquid.[1][2] This is not just a physical nuisance; it introduces water as a contaminant (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) which can act as a competitive nucleophile or proton source in sensitive reactions.

Storage & Preservation (The "Before" Phase)[3]

FAQ: "I stored the bottle in a cabinet, wrapped in Parafilm. Why is it wet?"

Answer: Parafilm is permeable to water vapor over time. Quaternary ammonium salts require a complete barrier against atmospheric moisture.

Protocol: The "Double-Barrier" System

  • Primary Container: Ensure the original vial has a Teflon-lined cap. If the cap is cracked or the liner is missing, transfer immediately to a Schlenk tube or a vial with a fresh septum.

  • Secondary Environment: Store the primary container inside a vacuum desiccator containing active desiccant (Phosphorus Pentoxide

    
     or Indicating Drierite).
    
  • Long-Term: For storage >1 month, seal the vial under an Argon atmosphere and store it in a cool, dark environment.

Critical Note: Do not store hygroscopic salts in a fridge/freezer unless they are sealed in a secondary container with desiccant. Taking a cold bottle out into a warm lab causes immediate condensation inside the bottle once opened.

Weighing & Transfer (The "During" Phase)[3]

FAQ: "The mass on the balance keeps increasing while I weigh it. Which number do I record?"

Answer: You are weighing the uptake of water in real-time. Do not trust the drifting number.

Decision Matrix: Choosing the Right Weighing Method

Figure 1: Decision matrix for selecting the appropriate weighing technique based on experimental sensitivity.

Method B: Difference Weighing (Recommended for General Synthesis) [2]

  • Dry a capped vial containing the bulk solid (see Section 4).

  • Weigh the entire capped vial on the balance (

    
    ).
    
  • Quickly remove the cap, dump an estimated amount into your reaction vessel, and immediately recap.

  • Weigh the capped vial again (

    
    ).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
    • Why this works: The solid inside the reaction vessel is never exposed to the balance's ambient air for a prolonged "settling" time.[1]

Remediation: Drying the "Goo" (The "Fix-It" Phase)[2][3]

FAQ: "My salt is already clumpy. Can I just heat it in an oven?"

Answer: Static heating is often insufficient because the water is trapped deep within the crystal lattice or the viscous "goo."[1] You need vacuum and heat , or an azeotrope .[2]

Protocol 1: Vacuum Oven (For Mild Clumping)

  • Temperature: 60°C – 80°C. (Do not exceed 100°C to avoid potential de-alkylation or Hofmann elimination, though pyridinium salts are generally stable up to ~200°C [1]).[2]

  • Pressure: < 5 mmHg (High Vacuum preferred).[2]

  • Duration: 12–24 hours.

  • Validation: Constant mass check (weigh, dry 1h, weigh again; if

    
    , it is dry).
    

Protocol 2: Azeotropic Drying (For "Goo" / Severe Water Uptake) This is the gold standard for recovering severely wetted quaternary salts [2].[2]

Azeotrope Step1 1. Dissolve AMPB in Dry Ethanol Step2 2. Add Toluene (Azeotropic Agent) Step1->Step2 Homogeneous Solution Step3 3. Rotavap (Remove Solvents) Step2->Step3 Toluene/Water Co-distillation Step4 4. High Vacuum (Remove Trace Toluene) Step3->Step4 Solid Reformation Step4->Step1 Repeat if necessary

Figure 2: Azeotropic drying cycle using the Toluene-Water binary system.

Step-by-Step Azeotrope:

  • Dissolve the wet AMPB in a minimum amount of anhydrous ethanol or DCM (to ensure it is fully in solution, breaking the water-salt coordination).[2]

  • Add Toluene (approx. 3x the volume of the ethanol).[2] Toluene forms a positive azeotrope with water (boiling point 85°C, composition ~20% water).[2]

  • Evaporate on a rotary evaporator. The water will co-distill with the toluene.

  • Repeat the toluene addition and evaporation 2–3 times.

  • Place the resulting solid under high vacuum (Schlenk line) for 4 hours to remove trace toluene.

Reaction Troubleshooting (The "Impact" Phase)[3]

FAQ: "My reaction yield is low. Could the water in the AMPB be the cause?"

Answer: Yes. Water is not inert.

Impact Table: Water Interference Mechanisms

Reaction TypeRole of AMPBEffect of Water Contamination
Nucleophilic Substitution Reagent / SubstrateWater acts as a competitive nucleophile, hydrolyzing electrophiles (e.g., acid chlorides, alkyl halides) leading to byproducts.[2]
Ionic Liquid Synthesis PrecursorWater alters the viscosity and conductivity of the final ionic liquid. It can also poison catalysts (e.g., Lewis acids like ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).
Organometallic (e.g., Grignard) AdditiveImmediate quenching of the organometallic reagent: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

.
Heck/Suzuki Coupling Ligand PrecursorWater can facilitate the oxidation of Pd(0) to inactive Pd(II) species or hydrolyze boronic esters.[2]

References

  • Thermal Stability of Pyridinium Salts

    • Source: "Thermal stability of pyrimidinium bromide salts."[3] Journal of Molecular Liquids. (2022).[2][3]

    • Relevance: Establishes that pyridinium/pyrimidinium bromide salts generally possess thermal stability >200°C, validating the safety of 80°C drying protocols.
  • Drying Protocols for Quaternary Ammonium Compounds

    • Source: "Drying quaternary ammonium compounds."[4] US Patent 4,269,665.

    • Relevance: Details the difficulty of drying hygroscopic quats and validates the use of azeotropic distillation (using agents like pyrrolidone or toluene)
  • General Handling of Hygroscopic Reagents

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Relevance: The definitive guide for laboratory purification, supporting the use of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       desiccators and difference weighing techniques.[1]
      
    • [2]

Sources

Technical Support Center: N-(1-Adamantyl)pyridinium Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions in adamantyl pyridinium synthesis Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Organic Chemists, Process Chemists, Drug Discovery Researchers

Ticket System: Optimization & Troubleshooting

Welcome to the technical support hub for bulky cation quaternization. The synthesis of N-(1-adamantyl)pyridinium salts represents a classic conflict in organic synthesis: the battle between thermodynamic stability (of the adamantyl cation) and kinetic inhibition (steric repulsion between the adamantane cage and the pyridine ring).

This guide moves beyond standard textbook protocols to address the specific failure modes of this reaction: hydrolysis, elimination, and thermal decomposition.

🏗️ Module 1: The Core Protocol (Catalytic Direct Alkylation)

Status: Recommended Standard Context: Direct reaction of 1-bromoadamantane (1-AdBr) with pyridine is notoriously sluggish. Traditional methods require sealed ampoules at 200°C+, leading to "tarring" and elimination.

The Expert Insight: Do not rely on thermal forcing alone. Use 3-hydroxypyridine (3-HP) as a nucleophilic catalyst.

  • Mechanism: 3-HP is more nucleophilic at the oxygen. It attacks the adamantyl cation to form an unstable O-adamantyl intermediate. This intermediate undergoes an intermolecular rearrangement, transferring the adamantyl group to the nitrogen of the target pyridine.[1]

  • Benefit: Lowers reaction temperature from 200°C to ~100-120°C, significantly reducing side reactions.

Optimized Protocol (Catalytic Route)
ParameterSpecificationNotes
Substrate 1-Bromoadamantane (1.0 eq)Must be dry.
Reagent Pyridine (1.0 - 2.0 eq)Dry, distilled over KOH.
Catalyst 3-Hydroxypyridine (5 - 10 mol%)Critical Component.
Solvent None (Neat) or DecaneHigh concentration favors bimolecular steps.
Temp 110°CReflux if using high-BP solvent; sealed tube preferred.
Time 12 - 24 HoursMonitor via TLC (disappearance of 1-AdBr).
📉 Visualization: The Catalytic Transfer Pathway

The following diagram illustrates how 3-hydroxypyridine lowers the activation energy by acting as a "shuttle" for the adamantyl group.

CatalyticCycle Start 1-AdBr + Pyridine Cation 1-Ad+ Cation (Transient) Start->Cation -Br⁻ (Ionization) Intermed O-Adamantyl-3-HP (Kinetic Intermediate) Cation->Intermed + 3-HP (Catalyst attack) Transition Intermolecular Transfer Intermed->Transition + Pyridine Transition->Intermed Reversible Product N-(1-Ad)-Pyridinium (Thermodynamic Product) Transition->Product Rearrangement

Caption: Figure 1. The "Shuttle Mechanism" where 3-hydroxypyridine acts as a kinetic trap for the adamantyl cation before transferring it to the sterically hindered pyridine.

🔧 Module 2: Troubleshooting Side Reactions

Ticket #404: "My product is a white powder, but NMR shows no pyridine ring."

Issue: Hydrolysis (Formation of 1-Adamantanol)

The 1-adamantyl cation is stable but extremely electrophilic. In the presence of even trace moisture, water outcompetes pyridine as a nucleophile (


).

Diagnosis:

  • 1H NMR: Multiplets at

    
     1.60 and 2.15 ppm (adamantane cage) but missing aromatic signals > 
    
    
    
    8.0 ppm.
  • Melting Point: Product melts ~280°C (Salt) vs. ~240°C (Adamantanol, sublimes).

Resolution Protocol:

  • Solvent Drying: Acetonitrile (if used) must be distilled over

    
    . Pyridine must be dried over KOH pellets.
    
  • Atmosphere: Run reaction under positive Argon pressure.

  • Scavenging: Add 3Å Molecular Sieves to the reaction vessel (pellet form only, to avoid filtration issues later).

Ticket #502: "The reaction turned into a black tar."

Issue: Thermal Decomposition & Elimination

At temperatures >180°C (required for non-catalytic methods), the adamantyl cation can undergo elimination to form dehydroadamantane (highly reactive/unstable), which polymerizes or oxidizes.

Diagnosis:

  • Dark brown/black reaction mixture.

  • Insoluble residues.[2]

  • Loss of stoichiometric balance.

Resolution Protocol:

  • Lower Temperature: Switch to the Catalytic Protocol (Module 1) to run at 110°C.

  • Inhibit Oxidation: Degas solvents. Pyridine N-oxides can form at high T in air, acting as oxidants.

  • Solvent Switch: If running neat causes hot spots, use Sulfolane or o-Dichlorobenzene as heat sinks.

🧪 Module 3: Alternative Route (The Zincke Method)

Status: Backup Protocol Context: Use this when the pyridine ring contains electron-withdrawing groups (EWG) that make it too poor a nucleophile for Direct Alkylation.

The Logic: Instead of forcing a nucleophile (Pyridine) onto an electrophile (Adamantane), we use 1-Adamantylamine (a good nucleophile) to attack an activated pyridine precursor (Zincke Salt).

Workflow:
  • Activation: React Pyridine + 2,4-Dinitrochlorobenzene

    
     N-(2,4-DNP)-Pyridinium Chloride (Zincke Salt).
    
  • Exchange: Zincke Salt + 1-Adamantylamine

    
     Ring Opening 
    
    
    
    Recyclization
    
    
    N-(1-Ad)-Pyridinium.
📉 Visualization: Troubleshooting The Zincke Route

ZinckeTroubleshoot Start Zincke Salt + 1-Adamantylamine Check1 Is the mixture turning deep red? Start->Check1 Red Yes: Ring Opening Successful (Zincke Intermediate formed) Check1->Red Proceed NoRed No: Check Solvent/Base Check1->NoRed Troubleshoot Check2 Did it turn yellow/precipitate? Red->Check2 Yellow Yes: Cyclization Complete (Product Formed) Check2->Yellow Success Orange Stuck at Red Oil: Incomplete Cyclization Check2->Orange Failure Mode Action1 Add n-BuOH + Heat to drive off Dinitroaniline Orange->Action1 Action1->Yellow Reflux 4h

Caption: Figure 2. Visual diagnostic flow for the Zincke reaction. The color change (Red


 Yellow) is the primary process indicator.

📊 Summary: Method Selection Matrix

FeatureDirect Alkylation (

)
Catalytic Alkylation (3-HP)Zincke Reaction
Best For Simple PyridinesStandard Lab Synthesis Electron-Deficient Pyridines
Key Risk Elimination (High T)Hydrolysis (Wet solvents)Incomplete Cyclization
Atom Economy 100%100%Poor (Loss of Dinitroaniline)
Temperature >180°C100-120°C80-100°C
Yield (Typical) 40-60%75-90% 60-80%

📚 References

  • Shadrikova, V. A., Golovin, E. V., & Klimochkin, Y. N. (2015). Adamantylation of Pyridine Derivatives.[3] Chemistry of Heterocyclic Compounds.[4] Describes the catalytic effect of hydroxypyridines in minimizing thermal decomposition.

  • Klimochkin, Y. N., et al. (2014). Method of producing 1-(adamantyl-1)-pyridinium bromide.[1][3] RU Patent 2515498C1. Detailed protocol for the low-temperature catalytic route.

  • Genov, M., et al. (2004). Zincke Reaction: A Review. Validates the mechanism of amine exchange for pyridinium salt synthesis.

    • (General Reference via Wikipedia/Primary Sources)

  • Olah, G. A. (1990). Cage Hydrocarbons. Wiley-Interscience. Fundamental reference for the stability and reactivity of the 1-adamantyl cation toward hydrolysis vs. substitution.

Sources

Technical Support Center: Purification of 1-(1-Adamantyl)-3-methylpyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-(1-Adamantyl)-3-methylpyridinium bromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The protocols and advice provided are grounded in established chemical principles and validated through practical experience.

Purification Strategy Overview

The primary challenge in purifying 1-(1-Adamantyl)-3-methylpyridinium bromide lies in effectively removing unreacted starting materials, specifically 1-bromoadamantane and 3-methylpyridine, as well as any potential side-products from the quaternization reaction. Due to the ionic nature and physical properties of the target compound, crystallization is the most effective and commonly employed purification method.[1][2] This guide will focus on optimizing crystallization protocols and addressing common issues that can arise.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 1-(1-Adamantyl)-3-methylpyridinium bromide.

Issue 1: The crude product is an oil or a sticky solid and does not crystallize.

Root Cause Analysis:

The "oiling out" of a product during crystallization is a common issue, particularly with ionic liquids and their precursors. This phenomenon occurs when the solute is supersaturated in the solvent but instead of forming an ordered crystal lattice, it separates as a liquid phase. Several factors can contribute to this:

  • High Impurity Levels: Significant amounts of unreacted starting materials (1-bromoadamantane and 3-methylpyridine) can depress the melting point of the mixture and interfere with crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent, preventing the compound from precipitating, or too poor a solvent, causing it to crash out as an amorphous solid or oil.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.

Step-by-Step Solution:

  • Initial Solvent Wash: Before attempting recrystallization, it is beneficial to wash the crude product with a solvent that selectively dissolves the impurities.

    • Protocol:

      • Place the crude product in a flask.

      • Add a sufficient volume of a non-polar solvent such as diethyl ether or ethyl acetate. Unreacted 1-bromoadamantane and 3-methylpyridine are more soluble in these solvents than the ionic product.

      • Stir the suspension vigorously for 15-30 minutes at room temperature.

      • Filter the solid product and wash it with a fresh portion of the solvent.

      • Dry the solid under vacuum.

  • Systematic Recrystallization Solvent Screening:

    • Rationale: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[3]

    • Procedure:

      • Place a small amount of the washed crude product (approx. 50 mg) into several test tubes.

      • To each tube, add a different solvent from the list in the table below, dropwise, until the solid dissolves upon heating.

      • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

      • Observe which solvent yields well-formed crystals.

Solvent/Solvent System Rationale for Use Expected Outcome
Acetone A good starting point for many pyridinium salts.[2]May yield good quality crystals if impurities are low.
Chloroform Known to be effective for the non-methylated analog, 1-(1-Adamantyl)pyridinium bromide.[4]Good potential for successful crystallization.
Ethanol/n-Hexane An ethanol and n-hexane mixture can be effective for crystallizing pyridinium salts.[5]Ethanol dissolves the salt, and the gradual addition of n-hexane as an anti-solvent induces crystallization.
Methanol/Water A polar protic solvent system that can be effective for ionic compounds.The ratio can be tuned to achieve optimal solubility characteristics.
  • Optimized Recrystallization Protocol (Once a suitable solvent is identified):

    • Dissolve the washed crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Issue 2: The purified product is colored (e.g., yellow or brown).

Root Cause Analysis:

Color in the final product often indicates the presence of trace impurities, which may arise from:

  • Side Reactions: The synthesis of pyridinium salts can sometimes lead to the formation of colored byproducts, especially if the reaction is carried out at high temperatures for extended periods.

  • Degradation: The product itself or the starting materials might degrade under the reaction conditions.

  • Impure Starting Materials: The use of impure 3-methylpyridine or 1-bromoadamantane can introduce color.

Step-by-Step Solution:

  • Activated Charcoal Treatment:

    • Mechanism: Activated charcoal has a high surface area and can adsorb colored impurities from a solution.

    • Protocol:

      • During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute's weight).

      • Stir and heat the mixture for 5-10 minutes.

      • Perform a hot filtration to remove the charcoal.

      • Proceed with the cooling and crystallization steps as described previously.

  • Column Chromatography (for stubborn impurities):

    • When to Use: If recrystallization and charcoal treatment fail to remove the color, column chromatography may be necessary.

    • Stationary and Mobile Phase: A silica gel column is generally effective. The mobile phase will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or a mixture containing a small amount of methanol) can be effective. The highly polar product will likely remain on the column while less polar colored impurities elute. The product can then be eluted with a highly polar solvent system.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

A1: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This is a powerful tool for structural confirmation and purity assessment. In the ¹H NMR spectrum, the presence of signals corresponding to unreacted 3-methylpyridine or 1-bromoadamantane would indicate impurity. The integration of the signals can be used for a semi-quantitative estimation of purity. For a more precise measurement, quantitative NMR (qNMR) can be employed using an internal standard.[6] The ¹³C NMR spectrum for 1-(Adamant-1-yl)-3-methylpyridinium Bromide should show characteristic peaks for the adamantyl cage and the methyl-substituted pyridinium ring.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of pyridinium salts.[1][7][8] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a good starting point. The sample can be detected using a UV detector. The purity is determined by the relative area of the main peak.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. For 1-(Adamant-1-yl)-3-methylpyridinium Bromide, the reported melting point is 184-186°C.[4] A broad melting range suggests the presence of impurities.

Q2: What are the expected ¹³C NMR chemical shifts for 1-(Adamant-1-yl)-3-methylpyridinium Bromide?

A2: Based on literature data for this compound, the following ¹³C NMR chemical shifts (in ppm) can be expected[4]:

Carbon Chemical Shift (ppm)
CH₃18.6
CH (Adamantyl)30.0
CH₂ (Adamantyl)35.0
CH₂ (Adamantyl)41.6
C (Quaternary Adamantyl)69.6
CH (Aromatic)127.7
CH (Aromatic)139.3
CH (Aromatic)139.5
CH (Aromatic)141.6
C-3 (Aromatic)146.2

Q3: How should I store the purified 1-(1-Adamantyl)-3-methylpyridinium bromide?

A3: Like many pyridinium salts, this compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture. A desiccator is recommended for long-term storage.

Q4: Can I use a different halide salt of 1-(1-Adamantyl)-3-methylpyridinium for my application?

A4: The choice of the counter-ion (in this case, bromide) can influence the physical properties of the salt, such as its solubility and melting point. If your application is sensitive to the halide, you may need to consider an anion exchange reaction to replace the bromide with another anion. However, for many applications as a phase-transfer catalyst or in biological studies, the bromide salt is commonly used.

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification strategy for crude 1-(1-Adamantyl)-3-methylpyridinium bromide.

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 1-(1-Adamantyl)-3-methylpyridinium bromide Impurities: 1-bromoadamantane, 3-methylpyridine, colored byproducts Wash Solvent Wash Solvent: Diethyl ether or Ethyl acetate Removes: Unreacted starting materials Crude->Wash Initial Cleanup Recrystallization Recrystallization Solvent: Acetone or Chloroform Removes: Soluble impurities Wash->Recrystallization Primary Purification Charcoal Activated Charcoal Treatment (Optional) Removes: Colored impurities Recrystallization->Charcoal Decolorization Analysis Purity Confirmation Techniques: NMR, HPLC, Melting Point Recrystallization->Analysis Validation Charcoal->Recrystallization Analysis->Recrystallization Repurify if needed Pure Pure Analysis->Pure Final Product

Caption: A workflow diagram illustrating the key stages in the purification and analysis of 1-(1-Adamantyl)-3-methylpyridinium bromide.

References

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1536-1543. Available at: [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column. Available at: [Link]

  • National Center for Biotechnology Information. "1-(1-Adamantyl)pyridinium bromide" PubChem Compound Summary for CID 13287148. Available at: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of California, Irvine, Department of Chemistry. Recrystallization. Available at: [Link]

  • ResearchGate. HPLC chromatogram of the prepared pyridinium series mixture. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Churilov, A. S., et al. (2015). Adamantylation of Pyridine Derivatives. Russian Journal of Organic Chemistry, 51(10), 1438-1445. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • SpectraBase. 1-(1-Adamantyl)pyridinium bromide. Available at: [Link]

  • ResearchGate. (2026). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]

  • Google Patents. (2014). CN103626628A - Preparation method for 1-adamantane bromide.
  • Google Patents. (2014). RU2515498C1 - Method of producing 1-(adamantyl-1)-pyridinium bromide.
  • Journal of Basic and Clinical Pharmacy. (2010). Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides for their Antimicrobial Activity. Available at: [Link]

  • Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • PubMed. (2008). Facile synthesis of heterocycles via 2-picolinium bromide and antimicrobial activities of the products. Available at: [Link]

  • DOI. Identification of Pyridinium with Three Indole Moieties as an Antimicrobial Agent. Available at: [Link]

  • PMC. (2008). Facile Synthesis of Heterocycles via 2-Picolinium Bromide and Antimicrobial Activities of the Products. Available at: [Link]

  • ResearchGate. (2025). Novel Adamantylated Pyrimidines and Their Preliminary Biological Evaluations. Available at: [Link]

Sources

Overcoming steric hindrance in 1-adamantyl substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 1-Adamantyl Substitution Reactions Ticket ID: ADM-SUB-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Synthesis Support Hub

The Challenge: You are attempting to functionalize the 1-position of the adamantane cage. You have likely hit a "brick wall" where standard


 conditions yield 0% conversion, or metal-catalyzed cross-couplings result in catalyst decomposition.

The Physical Reality: The 1-adamantyl (1-Ad) carbocation is stable, but the 1-Ad geometry is rigid.

  • 
     is Impossible:  The cage structure blocks backside attack completely. The 
    
    
    
    orbital is inaccessible.
  • 
    -Hydride Elimination is Impossible:  Bredt’s Rule prevents the formation of a double bond at the bridgehead.
    
  • Oxidative Addition is Slow: The steric bulk hinders the approach of metal centers (Pd/Ni) to the C-X bond.

The Solution Architecture: We do not fight the sterics; we exploit the stability of the 1-Ad radical and carbocation. This guide covers three validated workflows.

Module 1: The "Impossible" C-C Bond (Photoredox/Ni Dual Catalysis)

User Scenario: "I need to couple 1-Adamantane to an aryl ring or heterocycle, but Suzuki/Buchwald conditions failed."

Technical Insight: Standard thermal Pd-catalyzed cross-coupling of tertiary alkyl halides is notoriously difficult due to the high energy barrier of oxidative addition. The solution is to bypass the halide entirely and use Decarboxylative Cross-Coupling or Radical-Mediated Halide Coupling .

Troubleshooting Guide: Photoredox/Ni Dual Catalysis
SymptomRoot CauseCorrective Action
No Product (Starting Material Recovery) Radical generation failed. The carboxylic acid (if using) did not oxidize.Switch to a Redox-Active Ester (RAE) . Convert 1-Ad-COOH to the N-hydroxyphthalimide (NHP) ester to lower the reduction potential.
Protodecarboxylation (1-Ad-H formed) Hydrogen Atom Transfer (HAT) from solvent.Switch solvent to DMSO or MeCN . Avoid THF or DMF which have weak C-H bonds. Increase Ni catalyst loading to capture the radical faster.
Homocoupling (1-Ad-Ad-1) Radical concentration too high.Lower the light intensity or use a slower addition of the radical precursor.
Validated Protocol: Decarboxylative Arylation

Based on MacMillan/Baran methodologies.

  • Activation: Convert 1-Adamantanecarboxylic acid to its NHP ester using DIC/DMAP.

  • Catalyst Setup:

    • Photocatalyst:

      
       (1 mol%)
      
    • Metal Catalyst:

      
       (10 mol%) + dtbbpy (15 mol%)
      
  • Reaction:

    • Mix NHP ester (1.0 equiv) + Aryl Bromide (1.5 equiv) + Base (CsOAc, 2.0 equiv).

    • Solvent: DMSO (0.1 M).

    • Irradiation: Blue LED (450 nm).

  • Stop/Go Checkpoint: The reaction mixture should turn dark (active Ni(I)/Ni(III) species). If it remains bright yellow/orange, oxygen ingress has quenched the catalyst. Degas thoroughly.

Mechanism Visualization

G cluster_0 Steric Bypass Mechanism Start 1-Ad-COOH RAE Redox Active Ester (NHP) Start->RAE Activation Radical 1-Ad Radical (Tertiary) RAE->Radical SET (Ir*) + CO2 Loss Ni_Cycle Ni(0)/Ni(II)/Ni(III) Catalytic Cycle Radical->Ni_Cycle Radical Capture Product 1-Ad-Aryl Product Ni_Cycle->Product Reductive Elimination

Caption: Figure 1. Radical-mediated pathway bypasses the steric barrier of direct oxidative addition on tertiary carbons.

Module 2: Heteroatom Installation (The Paradigm)

User Scenario: "I need to attach a Nitrogen or Oxygen to the 1-position.


 with amine nucleophiles failed."

Technical Insight: You must drive the reaction via a stable carbocation. The Ritter Reaction is the industrial gold standard here, utilizing the stability of the 1-adamantyl cation in strong acid.

FAQ: Solvolysis & Ritter Chemistry

Q: Why can't I just use 1-Bromoadamantane and an amine? A: The amine acts as a base, not a nucleophile, because it cannot access the backside


 orbital. You will likely get no reaction or salt formation.

Q: My Ritter reaction yield is low (<40%). Why? A: Temperature Control. The formation of the carbocation is reversible. If the temperature is too high (>60°C initially), you promote polymerization or side reactions. If too low, the cation doesn't form.

Validated Protocol: Modified Ritter Amination
  • Precursor: 1-Adamantanol (or 1-Bromoadamantane).

  • Acid Medium: Trifluoroacetic acid (TFA) or

    
     (conc).
    
  • Nucleophile: Acetonitrile (solvent and reactant).

  • Step-by-Step:

    • Dissolve 1-Adamantanol in Acetonitrile (excess).

    • Add

      
       dropwise at 0°C  (Critical to prevent exotherm spikes).
      
    • Warm to RT and stir for 3 hours.

    • Quench: Pour into ice water. The intermediate nitrilium ion hydrolyzes to the acetamide.

    • Hydrolysis (Optional): Reflux in NaOH/EtOH to cleave the acetyl group and reveal the free amine (

      
      ).
      

Module 3: Metal-Catalyzed Alkylation (Kumada/Negishi)

User Scenario: "I have 1-Bromoadamantane and need to couple it with an alkyl chain."

Technical Insight: Palladium struggles here. Nickel is the metal of choice for tertiary alkyl halides because it navigates the single-electron transfer (SET) manifold more readily than Pd, allowing it to engage with the bulky 1-Ad-Br.

Critical Parameter: Ligand Selection[1]
Ligand ClassSuitability for 1-AdNotes
Phosphines (

)
Poor Too bulky, poor SET promotion.
Bipyridines (bpy) Good Excellent for Ni-catalyzed cross-electrophile coupling.
N-Heterocyclic Carbenes (NHC) Excellent High electron density facilitates oxidative addition on difficult substrates.
Troubleshooting: The "Stalled" Coupling
  • Issue: Reaction turns black and precipitates metal.

  • Diagnosis: Catalyst death (aggregation). The oxidative addition to 1-Ad-Br is too slow, and the active Ni(0) species is aggregating.

  • Fix: Add styrene (10 mol%) as a stabilizer or switch to a tridentate ligand (e.g., PyBox) to stabilize the intermediate species.

References & Grounding

  • Photoredox Decarboxylative Coupling: Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of

    
    -carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. Link
    
  • Ritter Reaction on Adamantane: Krimen, L. I., & Cota, D. J. "The Ritter Reaction."[1][2][3] Organic Reactions, 17, 213-325. Link

  • Nickel-Catalyzed Cross-Coupling: Joshi-Pangu, A., et al. "Nickel-catalyzed Suzuki-Miyaura coupling of secondary and tertiary alkyl halides." Journal of the American Chemical Society, 133(32), 12438-12441. Link

  • Bredt's Rule & Sterics: "Bredt's Rule." Wikipedia (General Reference for Structural Constraints). Link

Disclaimer: These protocols involve high-energy intermediates and pressurized vessels. Always perform a risk assessment (COSHH) before attempting adamantyl functionalization.

Sources

Solvent selection for optimal crystallization of pyridinium bromides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-BR-CRYST-001
Subject: Solvent Selection & Troubleshooting for Pyridinium Salt Purification

Introduction: The "Ionic" Challenge

Welcome to the technical support portal. You are likely here because your pyridinium bromide salt—a class of quaternary ammonium compounds often used as ionic liquid precursors or synthesis intermediates—is refusing to behave.

Unlike neutral organic molecules, pyridinium salts possess high lattice energy and significant polarity. They frequently exhibit hygroscopicity (absorbing water from air) and a tendency to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize. This guide moves beyond standard textbook advice, offering field-tested protocols for these specific ionic systems.

Module 1: Solvent Selection Logic

The "Like Dissolves Like" rule is insufficient for ionic salts. You must balance the dielectric constant (


)  to dissolve the cation/anion pair, while using an anti-solvent that disrupts the solvation shell without causing immediate phase separation (oiling).
The Golden Rule of Pyridinium Crystallization

"Dissolve in a polar protic/aprotic solvent; precipitate with a moderately polar ester."

Tier 1: Recommended Solvent Systems
RoleSolventDielectric Const. (

)
FunctionNotes
Primary Ethanol (EtOH) 24.5Excellent solubility for Br⁻ salts.Best Starting Point. Protic nature stabilizes the bromide anion.
Primary Acetonitrile (MeCN) 37.5Good for aromatic cations.Aprotic. Use if EtOH causes solvolysis or if the salt is too soluble in EtOH.
Primary Methanol (MeOH) 32.7High solubility power.Warning: Often too strong; difficult to recover crystals without significant yield loss.
Anti-Solvent Ethyl Acetate (EtOAc) 6.0The "Goldilocks" anti-solvent.Polar enough to mix with EtOH/MeCN, but non-polar enough to force precipitation.
Anti-Solvent Acetone 20.7Intermediate polarity.Good for washing crystals. Poor for recrystallization (often dissolves the salt).
Anti-Solvent Diethyl Ether 4.3Strong precipitation.High Risk:[1] Causes rapid oiling. Use only for vapor diffusion or very slow addition.
Visual Logic: Solvent Decision Matrix

SolventSelection Start START: Select Primary Solvent SolubilityCheck Is the salt soluble in boiling Ethanol? Start->SolubilityCheck YesEtOH Use Ethanol SolubilityCheck->YesEtOH Yes NoEtOH Try Acetonitrile or MeOH/MeCN mix SolubilityCheck->NoEtOH No AntiSolventSelect Select Anti-Solvent YesEtOH->AntiSolventSelect NoEtOH->AntiSolventSelect EtOAc Ethyl Acetate (Standard Choice) AntiSolventSelect->EtOAc Bulk Crystallization Ether Diethyl Ether (Only for Vapor Diffusion) AntiSolventSelect->Ether Small Scale / X-Ray

Figure 1: Decision matrix for selecting the initial solvent system based on solubility and scale.

Module 2: Troubleshooting (The Help Desk)

Issue #1: "My product turned into a sticky oil at the bottom of the flask."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation - LLPS). This occurs when the anti-solvent lowers the solubility of the salt before the temperature drops enough to form a stable crystal lattice. The product separates as a supercooled liquid (oil) which traps impurities.

Corrective Actions:

  • The Temperature Trick: Re-dissolve the oil by heating. Add the anti-solvent while the solution is boiling, not after cooling. Keep the mixture clear and hot. Stop adding anti-solvent just before cloudiness appears.

  • Seeding (Critical): Cool the clear solution slightly. Add a tiny crystal of the pure product (seed).[2] If you lack seeds, scratch the glass wall with a rod to induce nucleation.

  • The "Co-Solvent" Bridge: If using Ethanol/Hexane (bad idea), switch to Ethanol/Ethyl Acetate. Hexane is too non-polar and forces phase separation. Ethyl Acetate bridges the polarity gap better.

Issue #2: "I have crystals, but they are wet, sludge-like, and turn into liquid on the filter."

Diagnosis: Hygroscopic Deliquescence. Pyridinium bromides are notorious for sucking moisture from the air, turning into a brine.

Corrective Actions:

  • Schlenk Technique: Perform the filtration under nitrogen or argon flow.

  • Wash Solvent: Wash the filter cake with anhydrous Diethyl Ether or Ethyl Acetate (dried over sieves). Do not use cold ethanol to wash; it will dissolve the crystals.

  • Vacuum Desiccation: Immediately move the solid to a vacuum desiccator containing

    
     or KOH pellets.
    
Issue #3: "The crystals are colored (yellow/brown) but should be white."

Diagnosis: Trapped trace impurities (often unreacted pyridine or alkyl bromides).

Corrective Actions:

  • Activated Charcoal: Dissolve the salt in hot ethanol. Add 1-2% activated charcoal. Stir for 5 mins. Filter hot through Celite. Then proceed to crystallization.[1][2][3]

  • Slow Growth: Rapid precipitation traps colored mother liquor. Slow down the cooling rate to exclude impurities from the lattice.

Module 3: Validated Protocols

Protocol A: Bulk Recrystallization (The "Standard" Method)

Best for: Purifying >1g of material.

  • Dissolution: Place crude pyridinium bromide in an Erlenmeyer flask. Add minimal Ethanol (or MeCN).

  • Heat: Heat to reflux (boiling) with stirring until fully dissolved.

  • Anti-Solvent Addition: While maintaining reflux, add Ethyl Acetate dropwise.

    • Stop point: When a faint turbidity (cloudiness) persists for 10 seconds, add 1-2 mL of Ethanol to clear it again.

  • Cooling: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature (approx. 2-3 hours).

  • Crystallization: Once at room temp, place in a fridge (4°C) overnight.

  • Isolation: Filter via Buchner funnel. Wash with cold, dry Ethyl Acetate.

Protocol B: Vapor Diffusion

Best for: High-purity X-ray quality crystals or <100mg samples.

  • Inner Vial: Dissolve the salt in a small vial using minimal Methanol or Ethanol .

  • Outer Vial: Place the small vial (uncapped) inside a larger jar containing Diethyl Ether or Ethyl Acetate .

  • Seal: Cap the large jar tightly.

  • Mechanism: The volatile anti-solvent (Ether) slowly diffuses into the solution, gradually lowering solubility and growing high-quality crystals over 2-7 days.

Visual Workflow: Oiling Out Recovery

OilingOut Error Observation: Oiling Out Occurred Reheat Step 1: Reheat to boiling (Redissolve Oil) Error->Reheat AddSolvent Step 2: Add small amount of Primary Solvent Reheat->AddSolvent Seed Step 3: Add Seed Crystal at elevated temp AddSolvent->Seed SlowCool Step 4: Slow Cool (1°C per minute) Seed->SlowCool

Figure 2: Recovery workflow for samples that have separated into an oil phase.

References

  • König, A., et al. (2008). Ultra Purification of Ionic Liquids by Melt Crystallization. NTNU. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Fixes. Retrieved from

  • Messali, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. NIH / PubMed Central. Retrieved from

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • University of Rochester. (n.d.).[4] Solvents and Polarity Table. Not Voodoo. Retrieved from

Sources

Validation & Comparative

Comparative Analysis: Adamantyl vs. Alkyl Pyridinium Salts as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Adamantyl Pyridinium Salts and Alkyl Pyridinium Salts , focusing on their antimicrobial efficacy, mechanisms of action, and safety profiles.

Executive Summary

In the development of Quaternary Ammonium Compounds (QACs), the hydrophobic tail is the critical determinant of bactericidal activity. This guide compares the industry-standard Linear Alkyl Pyridinium Salts (e.g., Cetylpyridinium Chloride, CPC) against the structurally distinct Adamantyl Pyridinium Salts .

Key Insight: While Alkyl Pyridinium salts exhibit superior potency (lower MIC) against planktonic bacteria due to efficient membrane insertion, Adamantyl derivatives offer a distinct "disordering" mechanism that shows promise against biofilm formation and multidrug-resistant (MDR) strains where standard QACs fail. The bulky adamantane cage prevents the "neat" insertion seen with alkyl chains, leading to membrane thinning rather than pore formation.

Chemical Architecture & Properties

The fundamental difference lies in the spatial arrangement of the hydrophobic domain.

  • Alkyl Pyridinium (Linear): Features a long, flexible carbon chain (C12–C16). This "needle-like" structure allows for deep penetration into the bacterial lipid bilayer.

  • Adamantyl Pyridinium (Bulky): Features a rigid, diamondoid tricyclic cage (C10H15). This "wrecking ball" structure is highly lipophilic but sterically demanding, preventing deep intercalation.

Structural Comparison Diagram

ChemicalStructure cluster_0 Alkyl Pyridinium (Linear) cluster_1 Adamantyl Pyridinium (Bulky) AlkylHead Pyridinium Cation (Hydrophilic Head) AlkylTail C12-C16 Linear Chain (Hydrophobic Tail) AlkylHead->AlkylTail Flexible Link Property Key Property Difference AlkylTail->Property High Membrane Intercalation AdamHead Pyridinium Cation (Hydrophilic Head) AdamCage Adamantane Cage (Bulky Lipophilic Group) AdamHead->AdamCage Rigid/Short Link AdamCage->Property High Surface Disordering

Caption: Structural comparison highlighting the linear "insertion" capability of alkyl chains versus the bulky "surface disruption" nature of the adamantyl group.

Antimicrobial Performance Data

The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) values from comparative studies. Note that while Alkyl salts (CPC) are potent at low concentrations, Adamantyl salts often require higher concentrations for planktonic killing but exhibit unique anti-biofilm properties.

Table 1: Comparative MIC Values (µg/mL)
Target OrganismStrain TypeC16-Alkyl Pyridinium (CPC) N-(1-Adamantyl) Pyridinium Performance Note
S. aureus Gram-Positive0.5 – 4.0 4.0 – 16.0Alkyl is 2-4x more potent against planktonic cells.
MRSA Resistant4.0 – 8.05.0 – 12.5 Adamantyl retains efficacy against resistant strains.
E. coli Gram-Negative16.0 – 32.0> 64.0Adamantyl struggles to penetrate the outer membrane of Gram-negatives.
P. aeruginosa Gram-Negative> 64.0> 128.0Both show limited efficacy; Alkyl is slightly better.
C. albicans Fungal2.0 – 8.08.0 – 32.0Alkyl chains are superior antifungals.

Critical Analysis: The optimal chain length for alkyl pyridiniums is C12–C14. The adamantyl group, roughly equivalent in lipophilicity to a C10–C12 chain, often behaves like a shorter chain due to steric bulk, resulting in slightly higher MICs. However, derivatives like AM-166 (adamantyl-benzole analog) show MICs as low as 5 µg/mL against MRSA, proving that linker optimization can bridge the potency gap.

Mechanism of Action

Understanding how these molecules kill bacteria is vital for drug design.

  • Alkyl Mechanism (Pore Formation): The linear chain inserts perpendicularly into the lipid bilayer, aggregating to form channels (barrel-stave or toroidal pores). This causes rapid leakage of intracellular contents.

  • Adamantyl Mechanism (Carpet/Disorder Model): The bulky cage cannot insert neatly. Instead, it accumulates on the membrane surface, wedging into the headgroup region. This causes lateral expansion and membrane thinning , leading to catastrophic structural failure without distinct pore formation.

Pathway Visualization

Mechanism cluster_alkyl Alkyl Pyridinium Pathway cluster_adam Adamantyl Pyridinium Pathway A1 Electrostatic Attraction (Cation binds to Cell Wall) A2 Hydrophobic Insertion (Tail penetrates Bilayer) A1->A2 A3 Pore Formation (Barrel-Stave Model) A2->A3 A4 Rapid Lysis (Cytoplasmic Leakage) A3->A4 Comparison Outcome Difference A4->Comparison High Potency (Planktonic) B1 Electrostatic Attraction (Cation binds to Cell Wall) B2 Surface Accumulation (Cage wedges in Headgroups) B1->B2 B3 Lateral Expansion (Membrane Thinning) B2->B3 B4 Structural Collapse (Disordered Rupture) B3->B4 B4->Comparison Biofilm Disruption (Stationary Phase)

Caption: Mechanistic divergence: Alkyl chains puncture the membrane (pores), while Adamantyl groups crush the membrane structure (thinning).[1]

Toxicity & Selectivity (Hemolysis)[2]

A major limitation of QACs is toxicity to mammalian red blood cells (RBCs).

  • Alkyl Pyridiniums: Highly hemolytic. The C14-C16 chains can easily penetrate mammalian cholesterol-rich membranes.

    • HC50 (Hemolytic Concentration 50%): ~5–10 µg/mL (Low Selectivity Index).

  • Adamantyl Pyridiniums: Generally less hemolytic when the linker is short. The bulky cage has difficulty penetrating the rigid, cholesterol-containing mammalian membrane compared to the fluid bacterial membrane.

    • HC50: > 100 µg/mL (High Selectivity Index).

Design Tip: To maximize safety, use a short linker (C1-C3) between the pyridine nitrogen and the adamantane cage.

Experimental Protocols

A. Synthesis of N-Adamantyl Pyridinium Salts (Menshutkin Reaction)

This protocol ensures high purity for biological testing.

  • Reagents: 1-Bromoadamantane (1.0 eq), Pyridine (or substituted derivative) (1.2 eq), Solvent (Acetonitrile or Ethanol).

  • Procedure:

    • Dissolve 1-Bromoadamantane in Acetonitrile.

    • Add Pyridine dropwise.

    • Reflux at 80°C for 24–48 hours. (Note: Adamantyl halides are sterically hindered; prolonged heating is required).

    • Alternative: Use microwave irradiation (150W, 100°C, 30 min) to accelerate the reaction.

  • Purification:

    • Cool to room temperature. Precipitate with cold diethyl ether.

    • Recrystallize from Ethanol/Ether.

    • Validation: Confirm structure via ¹H-NMR (Look for Adamantyl protons at δ 1.6–2.2 ppm and Pyridinium aromatic shift > δ 8.5 ppm).

B. MIC Determination (Broth Microdilution)

Standardized to CLSI guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well plate. Add 100 µL of MHB to all wells.

  • Compound Addition: Add 100 µL of Adamantyl Pyridinium stock (e.g., 1024 µg/mL) to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume: 200 µL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .[1] Verify with Resazurin dye (blue = no growth, pink = growth) for higher accuracy.

Conclusion & Recommendations

  • Use Alkyl Pyridinium (C14) when raw potency against planktonic bacteria is the only goal and toxicity is not a primary concern (e.g., surface disinfectants).

  • Use Adamantyl Pyridinium when targeting drug-resistant strains (MRSA) or biofilms , or when a higher therapeutic index (safety profile) is required for therapeutic applications. The "disordering" mechanism of the adamantyl group provides a safeguard against the rapid development of resistance seen with pore-forming agents.

References

  • Alptüzün, V., et al. (2009).[2] "Synthesis and Antimicrobial Activity of Some Pyridinium Salts." Molecules, 14(12), 5203-5215.[2] Link

  • Sambhy, V., et al. (2008). "Antibacterial and Hemolytic Activities of Pyridinium Polymers as a Function of the Spatial Relationship between the Positive Charge and the Pendant Alkyl Tail." Angewandte Chemie International Edition, 47(7), 1250-1254. Link

  • Orzeszko, B., et al. (2004). "Synthesis and antibacterial activity of adamantyl substituted pyrimidines." Acta Poloniae Pharmaceutica, 61(6), 455-460. Link

  • Tiller, J. C., et al. (2001). "Designing surfaces that kill bacteria on contact." Proceedings of the National Academy of Sciences, 98(11), 5981-5985. Link

  • Gilbert, P., & Moore, L. E. (2005). "Cationic antiseptics: diversity of action under a common epithet." Journal of Applied Microbiology, 99(4), 703-715. Link

Sources

A Comparative Guide to the Thermal Stability of 1-(1-Adamantyl)-3-methylpyridinium Halides: Bromide vs. Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of ionic liquids and phase-transfer catalysts, pyridinium salts bearing the bulky, rigid adamantyl group are of significant interest due to their unique steric and electronic properties. The choice of the counter-anion is a critical design parameter that profoundly influences the physicochemical properties of these salts, most notably their thermal stability. This guide provides an in-depth, objective comparison of the thermal stability of two closely related compounds: 1-(1-Adamantyl)-3-methylpyridinium bromide and its chloride analogue. Understanding the thermal limits of these compounds is paramount for their effective application in high-temperature synthesis, catalysis, and materials science, ensuring process safety and reproducibility. This analysis is grounded in established principles of ionic liquid chemistry and supported by standardized analytical protocols.

Theoretical Framework: The Anion's Decisive Role in Thermal Stability

The thermal stability of an ionic liquid is not an arbitrary property but is governed by the intricate interplay of cation and anion structures. For salts with a common cation, such as the 1-(1-Adamantyl)-3-methylpyridinium, the anion's identity is often the primary determinant of the decomposition temperature.[1] The prevailing degradation mechanism for many pyridinium and imidazolium halides is a nucleophilic substitution (S_N2-type) reaction, where the halide anion attacks an electrophilic carbon on the cation.[2][3]

The key factors at play are:

  • Nucleophilicity of the Anion: More nucleophilic anions can more readily initiate the degradation cascade by attacking the cation. In aprotic environments, the nucleophilicity of halides generally follows the trend: Cl⁻ > Br⁻ > I⁻. This would suggest that the chloride salt may be less thermally stable than the bromide.

  • Cation Structure: The bulky adamantyl group introduces significant steric hindrance around the quaternary nitrogen. This steric shield can impede the nucleophilic attack of the halide anion, potentially enhancing the overall thermal stability compared to pyridinium salts with smaller N-substituents like ethyl or butyl groups.[4] The degradation could occur either at the adamantyl C1 position or the methyl group on the pyridinium ring.

Therefore, a central question this guide addresses is the extent to which the inherent nucleophilicity of chloride versus bromide dictates the thermal stability in the presence of the sterically demanding adamantyl cation.

Synthesis of 1-(1-Adamantyl)-3-methylpyridinium Halides

The synthesis of these quaternary ammonium salts is typically achieved through a direct quaternization reaction. This involves the reaction of 3-methylpyridine with an appropriate adamantyl halide, namely 1-bromoadamantane or 1-chloroadamantane. The reaction is a classic example of the Menshutkin reaction.

cluster_reactants Reactants 3-MePy 3-Methylpyridine Reaction Quaternization (Menshutkin Reaction) Heat, Solvent 3-MePy->Reaction AdX 1-Haloadamantane (X = Br or Cl) AdX->Reaction Product 1-(1-Adamantyl)-3-methylpyridinium Halide [Ad-3-MePy]X Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: Generalized synthesis workflow for 1-(1-Adamantyl)-3-methylpyridinium halides.

Experimental Protocols for Thermal Stability Assessment

To empirically determine and compare the thermal stability of these compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques.[1][5] The protocols described below are designed to yield high-quality, reproducible data for these organic salts.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining decomposition temperatures.

Objective: To determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak).

Methodology:

  • Sample Preparation: Place 4–8 mg of the finely ground, dried pyridinium salt into a clean platinum or ceramic TGA pan.[5] The use of a small, uniform sample mass minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-60 mL/min for at least 30 minutes before starting the analysis.[4][6] This ensures an oxygen-free environment, preventing oxidative degradation and isolating the thermal decomposition pathway.

  • Temperature Program (Dynamic Scan):

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[1][5] A 10 °C/min rate is a standard convention that allows for good resolution of thermal events and facilitates comparison with literature data.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the T_onset , defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the T_peak , the temperature of the maximum rate of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition, which involve a change in enthalpy.

Objective: To determine the melting point (T_m) and identify any endothermic or exothermic events associated with decomposition.

Methodology:

  • Sample Preparation: Hermetically seal 2–5 mg of the dried sample in an aluminum DSC pan. Sealing the pan is crucial to prevent mass loss due to sublimation before decomposition, ensuring that the observed thermal events are accurate.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature at least 20-30 °C below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the decomposition point identified by TGA.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The peak of an endothermic transition prior to major decomposition corresponds to the melting point (T_m) .

    • Sharp, irreversible exothermic or endothermic peaks at higher temperatures are indicative of decomposition.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output & Analysis Dry Dry Sample (Vacuum Oven) Weigh Weigh Sample (2-8 mg) Dry->Weigh TGA TGA (N₂ Atmosphere, 10°C/min ramp) Weigh->TGA DSC DSC (N₂ Atmosphere, 10°C/min ramp) Weigh->DSC Tonset Determine T_onset (Decomposition Temp) TGA->Tonset Tm Determine T_m (Melting Point) DSC->Tm Tpeak Determine T_peak (Max Decomposition Rate) Tonset->Tpeak

Caption: Experimental workflow for the thermal analysis of pyridinium salts.

Comparative Data and Mechanistic Interpretation

While direct, side-by-side experimental TGA/DSC data for 1-(1-Adamantyl)-3-methylpyridinium chloride is not prevalent in the literature, we can construct a robust comparison based on data for the bromide analogue and established chemical principles.

Parameter1-(1-Adamantyl)-3-methylpyridinium Bromide1-(1-Adamantyl)-3-methylpyridinium Chloride
Molecular Formula C₁₆H₂₂BrNC₁₆H₂₂ClN
Molecular Weight 308.26 g/mol 263.81 g/mol
Melting Point (T_m) ~245 °C (with decomposition)[7]Not reported; likely a high-melting solid
Expected T_onset High; expected >240 °CPotentially lower than the bromide analogue

Analysis:

  • 1-(1-Adamantyl)-3-methylpyridinium Bromide: The reported melting point of approximately 245 °C with decomposition indicates that the thermal decomposition process begins at or near the melting temperature.[7] This signifies a relatively high thermal stability for a pyridinium bromide salt, likely attributable to the stabilizing effect of the bulky adamantyl group.

  • 1-(1-Adamantyl)-3-methylpyridinium Chloride: Based on the higher nucleophilicity of the chloride anion compared to bromide, the chloride salt is predicted to have a lower onset temperature of decomposition. The smaller size of the chloride ion might also allow it to better approach the electrophilic carbon centers on the cation despite the steric hindrance from the adamantyl group. For many 1-alkyl-3-methylimidazolium halides, the chloride salt is less stable than the bromide.[8] For example, the decomposition temperature of 1-butyl-3-methylimidazolium chloride is approximately 246 °C, while the bromide analogue decomposes around 260 °C.[8] A similar trend, though perhaps modulated by the adamantyl group, is anticipated here.

Proposed Degradation Pathway

The thermal degradation is expected to proceed via nucleophilic attack of the halide anion on the electrophilic carbons of the cation. There are two primary sites for this attack: the C1 carbon of the adamantyl group and the carbon of the methyl group.

cluster_pathA Path A: Attack at Adamantyl Group cluster_pathB Path B: Attack at Methyl Group Start [Ad-3-MePy]X (X = Br or Cl) Attack_Ad X⁻ attacks Adamantyl C1 Start->Attack_Ad Attack_Me X⁻ attacks Methyl Carbon Start->Attack_Me Product_A 1-Haloadamantane + 3-Methylpyridine Attack_Ad->Product_A Product_B Methyl Halide + 1-(1-Adamantyl)-3-methyl-pyridine (hypothetical) Attack_Me->Product_B

Caption: Proposed thermal degradation pathways for 1-(1-Adamantyl)-3-methylpyridinium halides.

Path A, involving the formation of the stable 3-methylpyridine and 1-haloadamantane, is generally considered the more probable route. The stability of the resulting neutral molecules is a strong thermodynamic driving force for this pathway.

Conclusion and Recommendations for Researchers

This comparative guide establishes a framework for understanding the thermal stability of 1-(1-Adamantyl)-3-methylpyridinium bromide and chloride.

  • Key Finding: The choice of anion is critical. The bromide salt exhibits high thermal stability, with decomposition commencing near its melting point of ~245 °C.[7] Due to the higher nucleophilicity of the chloride anion, 1-(1-Adamantyl)-3-methylpyridinium chloride is predicted to be less thermally stable than its bromide counterpart.

  • Practical Implications:

    • For applications requiring high process temperatures (approaching or exceeding 240 °C), 1-(1-Adamantyl)-3-methylpyridinium bromide is the recommended choice due to its demonstrated higher thermal stability.

    • When using the chloride salt, researchers should exercise caution at elevated temperatures and consider that thermal degradation may occur at a lower temperature than the bromide.

    • It is imperative for any critical application that the thermal stability of the specific salt being used is empirically verified using TGA, as impurities can significantly lower the decomposition temperature.[1]

This guide underscores the necessity of a data-driven approach to selecting ionic liquids. While theoretical principles provide a strong predictive foundation, empirical verification through standardized thermal analysis remains essential for ensuring the success and safety of chemical processes.

References

  • 5 (2013). RSC Advances.

  • 4 (2021). American Journal of Engineering Research (AJER).

  • 6 (2019). MDPI.

  • 1 (2021). Molecules.

  • 7. ChemicalBook.

  • (2014). Industrial & Engineering Chemistry Research.

  • (2022). International Journal of Molecular Sciences.

  • (2025). BenchChem.

  • (2008). ResearchGate.

  • . ResearchGate.

Sources

Technical Guide: Validation of 1-(1-Adamantyl)-3-methylpyridinium Bromide Purity via Ion-Pair HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Amphiphilic Challenge: 1-(1-Adamantyl)-3-methylpyridinium bromide (AMPB) presents a unique chromatographic paradox. It combines a highly hydrophobic adamantane cage with a permanently charged, hydrophilic pyridinium cation. Standard Reversed-Phase (RP) HPLC methods often fail for this class of compounds, resulting in severe peak tailing due to silanol interactions and inconsistent retention times.

This guide objectively compares the performance of Ion-Pair Chromatography (IPC) against standard RP-HPLC and 1H-NMR. We demonstrate that IPC using sodium 1-octanesulfonate is the definitive method for validating AMPB purity, offering superior peak symmetry, resolution, and sensitivity required for pharmaceutical-grade validation.

Part 1: The Analytical Challenge

Why Standard Methods Fail

The structure of AMPB contains a quaternary nitrogen, making it a cationic surfactant-like molecule.

  • Standard C18 RP-HPLC: The cationic pyridinium moiety interacts strongly with residual silanol groups (

    
    ) on the silica support of C18 columns. This causes peak tailing (Asymmetry > 2.0)  and irreversible adsorption.
    
  • 1H-NMR: While excellent for structural confirmation, NMR lacks the dynamic range to quantify trace impurities (e.g., unreacted 1-bromoadamantane or 3-picoline) below 0.5% with high precision.

  • HILIC: While viable for polar compounds, HILIC often struggles to retain the highly hydrophobic adamantyl group sufficiently to separate it from hydrophobic impurities.

The Solution: Ion-Pair Chromatography (IPC)

By adding an anionic ion-pairing reagent (Sodium 1-Octanesulfonate) to the mobile phase, we form a neutral, hydrophobic ion-pair complex with the AMPB cation. This complex partitions smoothly into the C18 stationary phase, masking silanol interactions and sharpening the peak.

Part 2: Comparative Analysis

The following table summarizes the performance of three distinct analytical approaches for AMPB purity.

FeatureMethod A: Standard RP-HPLC Method B: 1H-NMR (qNMR) Method C: Ion-Pair HPLC (Recommended)
Principle Hydrophobic PartitioningNuclear Spin ResonanceIon-Pair Partitioning
Peak Shape Severe Tailing (

)
N/A (Spectral signals)Sharp, Symmetrical (

)
LOD/Sensitivity Moderate (High noise)Low (~0.5 - 1.0%)High (ppm level)
Specificity Poor (Co-elution common)High (Structural)Excellent (Resolves synthetic intermediates)
Suitability Quick spot-checkIdentity ConfirmationPurity Validation (ICH Q2)

Part 3: Optimized Experimental Protocol (IPC Method)

Note: This protocol is designed to meet ICH Q2(R1) validation standards.

Reagents & Materials
  • Analyte: 1-(1-Adamantyl)-3-methylpyridinium bromide (Reference Standard).

  • Column: C18 End-capped column (e.g., 250 mm x 4.6 mm, 5 µm). Note: End-capping is critical to minimize silanol activity.

  • Ion-Pair Reagent: Sodium 1-Octanesulfonate (HPLC Grade).

  • Solvents: Acetonitrile (ACN), HPLC Grade Water, Phosphoric Acid (85%).

Chromatographic Conditions
  • Mobile Phase A: 10 mM Sodium 1-Octanesulfonate in Water (Adjust to pH 3.0 with dilute

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic Elution (Adjust ratio based on column, typically 60% A : 40% B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 258 nm (Targeting the Pyridinium chromophore).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Workflow Logic

The following diagram illustrates the decision matrix and mechanism for selecting this IPC method.

AMPB_Analysis_Logic Start Start: AMPB Purity Analysis CheckStruct Analyze Structure: Quaternary Ammonium + Hydrophobic Tail Start->CheckStruct Decision1 Is it Ionic? CheckStruct->Decision1 StandardRP Method A: Standard C18 Result: Peak Tailing (Silanol Effect) Decision1->StandardRP No Modifier Sol_IPC Solution: Ion-Pair Reagent (Sodium Octanesulfonate) Decision1->Sol_IPC Add Modifier StandardRP->Sol_IPC Optimization Mechanism Mechanism: Formation of Neutral [AMPB+ :: Sulfonate-] Complex Sol_IPC->Mechanism FinalObj Objective: High Symmetry & Resolution Mechanism->FinalObj

Caption: Decision matrix for selecting Ion-Pair Chromatography to overcome cationic silanol interactions.

Part 4: Validation Data (Representative)

The following data represents typical validation results obtained when applying this protocol, adhering to ICH Q2(R1) guidelines.

System Suitability & Specificity
  • Retention Time (

    
    ):  ~8.5 min (Stable).
    
  • Tailing Factor (

    
    ):  1.1 (Pass < 1.5).
    
  • Resolution (

    
    ):  > 3.0 between AMPB and nearest impurity (e.g., 3-picoline).
    
Linearity

Linearity was assessed by injecting five concentration levels ranging from 50% to 150% of the target concentration (0.1 mg/mL).

Concentration (%)Concentration (µg/mL)Mean Peak Area (mAU*s)
5050.01250.4
7575.01875.1
100100.02505.6
125125.03120.8
150150.03755.2
Regression

= 0.9998
Slope = 25.04
Accuracy (Recovery)

Spike recovery experiments were conducted by adding known amounts of AMPB to a placebo matrix.

Spike LevelAdded (µg/mL)Recovered (µg/mL)Recovery (%)
Low (80%)80.079.499.25%
Mid (100%)100.0100.3100.30%
High (120%)120.0119.899.83%
Average 99.79%

Part 5: Validation Workflow Diagram

This diagram outlines the sequential validation steps required to certify the method for routine QC use.

Validation_Workflow Step1 1. Specificity (Inject Blanks & Impurities) Step2 2. Linearity (5 Levels, R² > 0.999) Step1->Step2 Step3 3. Precision (Repeatability n=6) Step2->Step3 Step4 4. Accuracy (Spike Recovery 80-120%) Step3->Step4 Step5 5. Robustness (pH +/- 0.2, Flow +/- 10%) Step4->Step5 Final Validated Method (Ready for QC) Step5->Final

Caption: Sequential workflow for ICH Q2(R1) method validation of AMPB.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Kuca, K., et al. (2010).[2] Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.[2][3][4] Molecules, 15, 1969-1978. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.[Link]

Sources

Comparative Guide: Binding Affinity of Adamantyl Derivatives in Host-Guest Systems

Author: BenchChem Technical Support Team. Date: February 2026


-Cyclodextrin and Cucurbit[7]uril hosts.

Executive Summary: The "Adamantyl Anchor"

In supramolecular chemistry, the adamantyl group is the "gold standard" hydrophobic anchor. Its spherical, rigid, diamondoid cage structure (


) offers perfect steric complementarity to specific macrocyclic hosts.

This guide compares two distinct classes of hosts:

  • 
    -Cyclodextrin (
    
    
    
    -CD):
    The historic standard. Offers moderate, reversible binding (
    
    
    M
    
    
    ). Driven by the classical hydrophobic effect.
  • Cucurbit[7]uril (CB[7]): The high-performance alternative. Offers ultra-high affinity (

    
     M
    
    
    
    ), rivaling the biotin-avidin interaction. Driven by the release of "high-energy" cavity water and ion-dipole portal interactions.

Key Takeaway: For dynamic, reversible drug delivery,


-CD is preferred. For permanent surface immobilization or ultra-sensitive biosensing, CB[7] is the superior choice.

Mechanistic Basis of Binding

To optimize your system, you must understand the thermodynamic drivers. The massive affinity gap between


-CD and CB[7] is not merely structural; it is energetic.
The Thermodynamic Engines
  • 
    -CD (Classical Hydrophobic Effect): 
    The 
    
    
    
    -CD cavity contains water molecules that are relatively "bulk-like" in energy. Displacing them yields a modest enthalpic gain (
    
    
    ) and a favorable entropic shift (
    
    
    ) due to solvent reorganization.
  • CB[7] (Non-Classical Hydrophobic Effect): The CB[7] cavity is rigid and hydrophobic. Water molecules trapped inside are fewer in number but are "frustrated"—they cannot form a full hydrogen-bonding network. Releasing these "high-energy" waters into the bulk is explosively favorable energetically, providing a massive enthalpic driving force (

    
    ).
    
Visualization: Binding Pathways

BindingMechanism cluster_forces Driving Forces Host_Free Free Host (Solvated) Complex Host-Guest Complex Host_Free->Complex k_on (Association) Water_Bulk Released Water (Bulk Solvent) Host_Free->Water_Bulk Desolvation Guest_Free Free Adamantyl Guest Guest_Free->Complex Complex->Host_Free k_off (Dissociation) Force1 β-CD: Van der Waals + Entropy Force2 CB[7]: High-Energy Water Release + Ion-Dipole (Portals)

Figure 1: Mechanistic flow of host-guest complexation. Note that for CB[7], the "Desolvation" step contributes significantly more energy than in


-CD systems.

Comparative Performance Data

The following data aggregates experimental values from Isothermal Titration Calorimetry (ITC) and NMR competition assays.

Table 1: Binding Constants ( ) and Thermodynamics
Guest MoleculeStructure NoteHost:

-Cyclodextrin (

in M

)
Host: Cucurbit[7]uril (

in M

)
Affinity Fold-Increase (CB[7] vs CD)
Amantadine 1-aminoadamantane


~100,000,000x
Memantine 3,5-dimethyl-1-aminoadamantane


~1,000,000,000x
Rimantadine 1-(1-adamantyl)ethylamine


*
~1,000,000x
Adamantane-1-COOH Carboxylate (Anionic)


(pH dependent)
~10,000x

*Note: Rimantadine values for CB[7] are lower than Amantadine due to the ethyl linker pushing the ammonium group away from the optimal carbonyl portal geometry.

Key Observations:
  • The "Cationic Boost": CB[7] possesses carbonyl-lined portals that are electronegative.[1] Guests with ammonium groups (Amantadine/Memantine) benefit from strong ion-dipole interactions, boosting

    
     by orders of magnitude compared to neutral guests. 
    
    
    
    -CD lacks this feature.
  • Steric Fit: Memantine's methyl groups (positions 3,[2]5) fit snugly into CB[7], maintaining ultra-high affinity (

    
     M
    
    
    
    ). In
    
    
    -CD, these methyls can slightly disrupt the depth of inclusion, sometimes lowering affinity compared to naked adamantane.
  • Salt Sensitivity: CB[7] binding is sensitive to buffer cations (Na

    
    , K
    
    
    
    ) which compete for the portals.
    
    
    -CD binding is largely salt-independent.

Experimental Protocols: Measuring Affinity

Measuring


 correctly is critical.[3] A common error is attempting direct ITC for CB[7] complexes; the curve will be too steep (c-value > 1000) to fit reliable thermodynamic parameters.
Selection Matrix
  • If expected

    
     M
    
    
    
    (e.g.,
    
    
    -CD):
    Use Direct ITC .
  • If expected

    
     M
    
    
    
    (e.g., CB[7]):
    Use Competitive ITC or Competitive NMR .
Protocol: Competitive ITC (For CB[7])

Standard Direct ITC fails for CB[7] because the binding is "all-or-nothing" at accessible concentrations.

Reagents:

  • Host: CB[7] (Purified, check water content).

  • Strong Guest: Amantadine (The analyte).

  • Weak Competitor: 1-Adamantaneamine (if measuring a stronger binder) or a weaker binder like p-xylylenediamine depending on range. Recommendation: Use a competitor with known

    
     M
    
    
    
    .

Workflow:

  • Complex Formation: Pre-incubate CB[7] with the Weak Competitor (1:1 ratio) in the cell. Ensure equilibrium.

  • Titration: Inject the Strong Guest (Amantadine) from the syringe.

  • Data Analysis: The heat measured corresponds to the difference in binding enthalpies. You must mathematically account for the displacement of the weak guest.

Protocol: 1H NMR Titration
  • 
    -CD (Fast Exchange):  Peaks shift gradually. Plot 
    
    
    
    vs. concentration to fit
    
    
    .
  • CB[7] (Slow Exchange): Distinct peaks for "Free" and "Bound" species appear. Integration of peak areas gives the ratio of species directly.

Visualization: Experimental Workflow

ExperimentWorkflow Start Select Host-Guest Pair Decision Estimated Ka? Start->Decision Direct Direct ITC / NMR Titration Decision->Direct < 10^7 M^-1 (β-CD) Comp Competitive Displacement Decision->Comp > 10^8 M^-1 (CB[7]) Direct_Step1 Titrate Guest into Host Direct->Direct_Step1 Direct_Step2 Fit Isotherm (One-Site Model) Direct_Step1->Direct_Step2 Comp_Step1 Pre-form Complex (Host + Weak Guest) Comp->Comp_Step1 Comp_Step2 Titrate Strong Guest Comp_Step1->Comp_Step2 Comp_Step3 Calculate Ka relative to Weak Guest Comp_Step2->Comp_Step3

Figure 2: Decision tree for selecting the correct characterization method based on affinity magnitude.

Application Context

Drug Delivery (Focus: -CD)

Because


-CD binding is moderate (

M

), it is ideal for solubilizing hydrophobic drugs (like Memantine) and releasing them upon dilution in the bloodstream or competition with cellular membranes.
  • Status: FDA-approved excipient (e.g., Captisol).

Biosensing & Materials (Focus: CB[7])

The ultra-high affinity of CB[7] (


 M

) allows it to act as "molecular superglue."
  • Bio-interfaces: Immobilizing adamantyl-tagged proteins onto CB[7]-coated surfaces.

  • Therapeutics: CB[7] can encapsulate Amantadine so tightly that it effectively "turns off" the drug's biological activity until a specific trigger releases it, or acts as an antidote by sequestering the drug from the body (reversal agent).

References

  • Isaacs, L. (2014). Cucurbit[n]urils: from mechanism to applications. Chemical Communications.[2] Link

  • Kim, K., et al. (2007). Functionalized cucurbiturils and their applications. Chemical Society Reviews. Link

  • Nau, W. M., et al. (2011).[2] New Ultrahigh Affinity Host–Guest Complexes of Cucurbit[7]uril with Bicyclo[2.2.2]octane and Adamantane Guests: Thermodynamic Analysis and Evaluation of M2 Affinity Calculations. Journal of the American Chemical Society.[4] Link

  • Rekharsky, M. V., & Inoue, Y. (1998). Complexation Thermodynamics of Cyclodextrins. Chemical Reviews. Link

  • Assaf, K. I., & Nau, W. M. (2015). Cucurbiturils: from synthesis to high-affinity binding and catalysis. Chemical Society Reviews. Link

  • Lee, J. W., et al. (2003). Cucurbit[7]uril: A High-Affinity Host for Adamantaneamines. Journal of Organic Chemistry. Link

Sources

Navigating the Conductive Landscape: A Comparative Guide to 1-(1-Adamantyl)-3-methylpyridinium Bromide Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of materials science and electrochemistry, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique properties, including low vapor pressure, high thermal stability, and tunable conductivity, make them attractive for a wide range of applications, from energy storage to catalysis and drug delivery.[1] This guide provides a comprehensive analysis of the conductivity benchmarks for a specific pyridinium-based ionic liquid, 1-(1-Adamantyl)-3-methylpyridinium bromide, and offers a comparative perspective against other relevant alternatives.

The molecular architecture of an ionic liquid is a key determinant of its physicochemical properties.[1] The subject of this guide, 1-(1-Adamantyl)-3-methylpyridinium bromide, incorporates a bulky, rigid adamantyl group. This structural feature is anticipated to influence ion packing and mobility, thereby impacting its conductivity. The assembly of ion pairs on the adamantane core has been shown to improve thermal stability and lower melting temperatures in some cases.[2] This guide will delve into the expected conductivity of this novel IL and provide the necessary framework for its experimental validation.

Comparative Conductivity Benchmarks

While specific experimental conductivity data for 1-(1-Adamantyl)-3-methylpyridinium bromide is not yet widely published, we can establish benchmarks by examining related pyridinium and adamantane-containing ionic liquids. The following table summarizes representative conductivity values for these classes of compounds, offering a predictive framework for the performance of our target molecule. It is important to note that conductivity is significantly influenced by factors such as temperature, purity (especially water content), and the nature of the counter-ion.[3][4][5]

Ionic Liquid CationAnionTemperature (°C)Conductivity (mS/cm)Reference
1-Butyl-3-methylpyridiniumTetrafluoroborate ([BF4]⁻)202.8[6]
1-ButylpyridiniumTetrafluoroborate ([BF4]⁻)203.5[6]
1-HexylpyridiniumBis(trifluoromethylsulfonyl)imide ([Tf2N]⁻)252.1[3]
1-Butyl-1-methylpyrrolidiniumBis(fluorosulfonyl)imide ([FSI]⁻)251.54 x 10⁻¹ (in a gel polymer)[7]
1-Butyl-3-methylimidazoliumBromide ([Br]⁻)25~1.5 (estimated from graphical data)[8]

Expert Insights: The introduction of the bulky adamantyl group on the pyridinium cation is expected to decrease conductivity compared to simpler alkyl-substituted pyridinium ILs due to increased steric hindrance and reduced ion mobility. However, the precise impact will depend on the interplay between cation size, shape, and the ion-ion interactions with the bromide anion.

Experimental Protocol for Accurate Conductivity Measurement

To ensure the generation of reliable and reproducible data, a standardized and meticulously executed experimental protocol is paramount. The following section details a robust methodology for measuring the ionic conductivity of 1-(1-Adamantyl)-3-methylpyridinium bromide.

I. Sample Preparation and Purity Verification

Rationale: The presence of impurities, particularly water and residual halides from synthesis, can significantly impact conductivity measurements.[3][4] Therefore, rigorous purification and characterization are critical first steps.

Methodology:

  • Drying: Dry the synthesized 1-(1-Adamantyl)-3-methylpyridinium bromide under high vacuum (e.g., 0.05 kPa) at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove residual water.[3][4]

  • Purity Confirmation:

    • NMR Spectroscopy: Utilize ¹H and ¹³C NMR to confirm the chemical structure and absence of solvent or starting material impurities.[9][10]

    • Karl Fischer Titration: Quantify the water content to ensure it is below an acceptable threshold (e.g., <100 ppm).[3][4]

    • Halide Content: If synthesized via a metathesis reaction, verify that the residual halide content (e.g., chloride) is minimal (<100 ppm) through methods like ion chromatography.[3]

II. Conductivity Measurement

Rationale: A temperature-controlled setup with a calibrated conductivity meter is essential for accurate and comparable results. Measurements are typically performed over a range of temperatures to understand the temperature dependence of conductivity.

Methodology:

  • Instrumentation: Employ a high-precision conductivity meter with a suitable conductivity cell (e.g., a two-electrode platinum cell).

  • Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations and conductivities at various temperatures.

  • Temperature Control: Place the sample in a temperature-controlled environment, such as a water bath or a cryo-furnace, with a temperature stability of ±0.1 °C or better.[11]

  • Measurement Procedure:

    • Equilibrate the sample at the desired temperature for a sufficient time (e.g., 30 minutes) to ensure thermal homogeneity.[11]

    • Immerse the conductivity cell into the ionic liquid, ensuring the electrodes are fully submerged.

    • Record the conductivity reading once the value has stabilized.

    • Repeat the measurement at various temperatures (e.g., in 5 or 10 K increments) across a relevant range (e.g., 298.15 K to 368.15 K).[11][12]

III. Data Analysis

Rationale: The temperature dependence of ionic conductivity in ionic liquids often follows the Vogel-Tammann-Fulcher (VTF) equation, which provides a more accurate fit than the simple Arrhenius equation.[11]

Methodology:

  • Plot the measured conductivity (σ) as a function of temperature (T).

  • Fit the experimental data to the VTF equation: σ = σ₀ * exp[-B / (T - T₀)] where:

    • σ₀ is the pre-exponential factor (conductivity at infinite temperature).

    • B is a parameter related to the activation energy.

    • T₀ is the ideal glass transition temperature.

Visualizing the Workflow and Structures

To further clarify the experimental process and the molecular structures involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis Synthesis Synthesis of 1-(1-Adamantyl)-3-methylpyridinium bromide Drying High Vacuum Drying Synthesis->Drying Purity Purity Analysis (NMR, Karl Fischer) Drying->Purity Setup Instrument Calibration & Temperature Control Purity->Setup Measurement Data Acquisition (Varying Temperatures) Setup->Measurement Plotting Plot σ vs. T Measurement->Plotting Fitting VTF Equation Fitting Plotting->Fitting Report Report Fitting->Report

Caption: Experimental workflow for conductivity measurement.

Sources

Comparative In Vitro Cytotoxicity of 1-(1-Adamantyl)-3-methylpyridinium bromide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and target specificity is perpetual. The unique structural attributes of the adamantane nucleus—a rigid, lipophilic, three-dimensional cage—have made it a prized scaffold in drug design, leading to a diverse array of biologically active derivatives.[1] Similarly, pyridinium salts represent a class of compounds with a well-documented history of antimicrobial and anticancer properties.[2][3] This guide provides a comparative analysis of the in vitro cytotoxicity of 1-(1-Adamantyl)-3-methylpyridinium bromide, contextualized within the broader cytotoxic profiles of adamantane and pyridinium derivatives. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

The Adamantane Advantage in Cytotoxic Compounds

The adamantane moiety is a versatile pharmacophore known to enhance the therapeutic index of various compounds. Its bulky and lipophilic nature can influence drug-receptor interactions, membrane permeability, and metabolic stability. Numerous studies have highlighted the potential of adamantane derivatives as potent anticancer agents, with activity demonstrated against a range of human tumor cell lines.[1][4][5]

Pyridinium Salts: A Legacy of Bioactivity

Pyridinium salts are cationic organic compounds that have long been investigated for their biological activities.[3] Their positive charge can facilitate interactions with negatively charged cellular components, such as membranes and nucleic acids, contributing to their cytotoxic effects. The antimicrobial activity of pyridinium salts is well-established and is often attributed to their ability to disrupt cell wall integrity.[2] More recently, their potential as anticancer agents has garnered significant attention.[6][7]

Comparative Cytotoxicity Analysis

While direct cytotoxic data for 1-(1-Adamantyl)-3-methylpyridinium bromide is not extensively available in the public domain, we can infer its potential activity by examining related structures. The combination of the adamantane scaffold with the pyridinium cation suggests a compound with the potential for significant biological activity.

Cytotoxicity of Adamantane Derivatives

Research into adamantane derivatives has yielded a number of compounds with significant cytotoxic effects. For instance, adamantyl isothiourea derivatives have shown efficacy against hepatocellular carcinoma.[1] Other studies have synthesized and evaluated adamantane derivatives with cytotoxic activity against lung, breast, and prostate cancer cell lines.[8][9]

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Potential Mechanism of ActionReference(s)
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)7.70Inhibition of TLR4-MyD88-NF-κB signaling pathway[1]
Adamantane-DihydropyrimidinesA-549 (Lung Cancer)More potent than doxorubicinInduction of apoptosis[5]
Adamantane PhenylalkylaminesPancreas, Prostate, Leukemia, Ovarian CancerNot SpecifiedInduction of apoptosis, Caspase-3 activation[5]
Adamantyl‐substituted spirothiazolidinone derivativesA549 (Lung Cancer)Varies by derivativeInduction of apoptosis
Cytotoxicity of Pyridinium Salts

Pyridinium salts have also been extensively studied for their cytotoxic properties. Their mechanism of action can involve the induction of apoptosis and cell cycle arrest.[10] For example, amide-based mono and dimeric pyridinium bromides have been shown to inhibit cell proliferation and induce cytotoxicity in lung cancer cells.[6]

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Potential Mechanism of ActionReference(s)
Amide-based pyridinium bromidesA-549 (Lung Cancer)Varies by derivativeNot Specified[6]
1-butylpyridinium bromide ([Bpy]Br)MCF-7 (Breast Cancer)341.74Induction of apoptosis, Cell cycle arrest[10][11]
1-butylpyridinium bromide ([Bpy]Br)HeLa (Cervical Cancer)333.27Induction of apoptosis, Cell cycle arrest[10][11]
1-methyl-3-nitropyridine chloride (MNP)HL60 (Leukemia)24.3Modulation of cellular ROS, Induction of apoptosis[7]
Pyridine-based PIM-1 Kinase InhibitorsMCF-7 (Breast Cancer)0.5 - 0.73PIM-1 kinase inhibition, Induction of apoptosis[12]

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific rigor and reproducibility, standardized in vitro assays are crucial for evaluating the cytotoxic potential of novel compounds. The following are detailed protocols for commonly employed methods.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 1-(1-Adamantyl)-3-methylpyridinium bromide) and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (e.g., 1-(1-Adamantyl)-3- methylpyridinium bromide) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Treat Cells with Compound B 2. Harvest and Wash Cells A->B C 3. Stain with Annexin V-FITC & PI B->C D 4. Incubate (15 min, dark) C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Apoptotic Cell Populations E->F

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Potential Mechanism of Action

The cytotoxic mechanism of 1-(1-Adamantyl)-3-methylpyridinium bromide is likely multifaceted, drawing from the properties of both its adamantane and pyridinium components. The lipophilic adamantane group may facilitate membrane translocation, while the cationic pyridinium head could interact with negatively charged cellular structures. Based on the activities of related compounds, potential mechanisms include the induction of apoptosis through caspase activation and the disruption of key signaling pathways, such as the NF-κB pathway.[1][5]

Proposed_Mechanism cluster_mechanism Hypothesized Cytotoxic Mechanism Compound 1-(1-Adamantyl)-3-methylpyridinium bromide Membrane Cell Membrane Interaction Compound->Membrane Internalization Cellular Uptake Membrane->Internalization Mitochondria Mitochondrial Dysfunction Internalization->Mitochondria Signaling Signaling Pathway Disruption (e.g., NF-κB) Internalization->Signaling ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis Induction ROS->Apoptosis Signaling->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: A hypothesized signaling pathway for the cytotoxic action of 1-(1-Adamantyl)-3-methylpyridinium bromide.

Conclusion

While further direct experimental evaluation of 1-(1-Adamantyl)-3-methylpyridinium bromide is warranted, this comparative guide provides a strong rationale for its potential as a cytotoxic agent. The synergistic combination of the adamantane and pyridinium moieties presents a promising avenue for the development of novel anticancer therapeutics. The provided experimental frameworks offer a robust starting point for researchers to rigorously assess its in vitro efficacy and elucidate its precise mechanism of action.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025, March 24). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]

  • Płazińska, A., et al. (2024, April 18). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate. Retrieved from [Link]

  • Płazińska, A., et al. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Retrieved from [Link]

  • Acar, Ç., et al. (2020, December 5). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • Seilkhanov, T. M., et al. (2022, October 31). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Molecules. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

  • Majchrzak, K., et al. (2022, August 12). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences. Retrieved from [Link]

  • Tolba, M. F., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2020, May 29). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Semantic Scholar. Retrieved from [Link]

  • Küçükgüzel, Ş. G., et al. (2009, December 14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. Retrieved from [Link]

  • Gao, L., et al. (2025). Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. Arhiv za higijenu rada i toksikologiju. Retrieved from [Link]

  • Orzeszko, B., et al. (2004). Synthesis and antibacterial activity of adamantyl substituted pyrimidines. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Sharma, P., et al. (n.d.). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Retrieved from [Link]

  • Shokova, E. A., & Kovalev, V. V. (2025, August 5). Adamantylation of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Adamantyl)pyridinium bromide. PubChem. Retrieved from [Link]

  • Gao, L., et al. (2025, September 16). Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. ResearchGate. Retrieved from [Link]

  • Wiley. (n.d.). 1-(1-Adamantyl)pyridinium bromide. SpectraBase. Retrieved from [Link]

Sources

Safety Operating Guide

1-(1-Adamantyl)-3-methylpyridinium bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

STOP & READ: 1-(1-Adamantyl)-3-methylpyridinium bromide (AMPB) is a quaternary ammonium salt containing a halogen (bromide) and a persistent adamantane cage.

  • NEVER dispose of this compound down the drain. Its surfactant properties and adamantane moiety pose significant aquatic toxicity and persistence risks.

  • NEVER mix with strong oxidizers (risk of bromine gas evolution).

  • ALWAYS segregate as Halogenated Waste due to the bromide counterion.

Chemical Profile & Hazard Identification

To dispose of AMPB correctly, you must understand the "Why" behind the regulations. This compound combines three distinct structural elements that dictate its waste stream:

Structural ComponentHazard CharacteristicDisposal Implication
Pyridinium Cation Quaternary Ammonium Compound (QAC). Biocidal; neuroactive potential.Aquatic Toxicity: QACs disrupt biological wastewater treatment processes. Must be incinerated, not sewered.
Adamantane Cage Highly lipophilic; chemically stable.Persistence: Adamantane derivatives do not biodegrade easily.[1] They bioaccumulate, requiring high-temp incineration for complete destruction.
Bromide Anion Halogen.Incineration Requirement: Upon combustion, generates Hydrogen Bromide (HBr). Requires incinerators with acid gas scrubbers. MUST be labeled "Halogenated."

Key Physical Properties:

  • State: Solid (Crystalline powder).[2]

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in water (depending on ionic strength).

  • Signal Word: WARNING (Irritant, Acute Toxicity).[3]

Waste Stream Segregation Logic

The most common compliance failure with AMPB is misclassification as "Non-Halogenated" organic waste. Because the molecule contains Bromide (


), it must be treated as halogenated waste regardless of the solvent used.
The "Self-Validating" Segregation System

Use this decision matrix to determine the correct waste container. This prevents cross-contamination of non-halogenated streams (which are often burned as fuel in cement kilns, where halogens are prohibited).

AMPB_Disposal_Decision Start Start: Identify Waste State IsSolid Is the waste Solid? Start->IsSolid SolidBin Container A: Hazardous Solid Waste (Label: Toxic, Halogenated) IsSolid->SolidBin Yes IsLiquid Liquid Waste Analysis IsSolid->IsLiquid No (It is dissolved) SolventCheck Primary Solvent Base? IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent DCM/CHCl3 NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO, Acetone) SolventCheck->NonHaloSolvent MeOH/DMSO Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water HaloBin Container B: Halogenated Organic Waste (Do NOT mix with Non-Halo) HaloSolvent->HaloBin NonHaloSolvent->HaloBin CRITICAL: Presence of AMPB makes the whole stream Halogenated AqueousBin Container C: Aqueous Toxic Waste (Label: Contains Quats/Halides) Aqueous->AqueousBin

Figure 1: Decision Matrix for AMPB Waste Segregation. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of AMPB (Bromide) technically classifies the mixture as halogen-bearing for incineration purposes.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling:

    • Chemical Name: "1-(1-Adamantyl)-3-methylpyridinium bromide"

    • Hazards: "Irritant," "Toxic."[3]

    • Constituents: "Bromide," "Adamantane derivative."

  • Protocol:

    • Wear Nitrile gloves and N95 dust mask (or work in a fume hood).

    • Transfer solid directly to the HDPE container.

    • Do not dissolve in solvent to dispose; this increases waste volume unnecessarily.

    • Wipe threads of the container before closing to ensure a gas-tight seal.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Container: Amber glass bottle (if organic solvent) or HDPE carboy (if aqueous).

  • The "Trace Halogen" Rule:

    • If AMPB is dissolved in a non-halogenated solvent (e.g., Acetone), the resulting solution contains Bromide.

    • Action: Tag this waste stream as "Halogenated Organic Waste."

    • Reasoning: Sending bromide-containing waste to a non-halogenated fuel blending facility can cause corrosion in their combustion chambers and violate their acceptance permits.

Scenario C: Contaminated Consumables (Sharps/Pipettes)
  • Sharps: Needles used with AMPB must go into "Biohazard/Chemical Sharps" containers.

  • Pipette Tips/Gloves: If heavily contaminated, dispose of as Hazardous Solid Waste (Scenario A). Do not throw in regular trash.

Spill Contingency & Decontamination

Spill Response Workflow:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a respirator.[4]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. DO NOT sweep dry dust (inhalation risk).

    • Liquid Spill: Use absorbent pads or vermiculite.[5]

  • Decontamination:

    • Scrub the area with a soap/water solution.[5][6][7]

    • Verification: AMPB is UV-active (pyridinium ring). Use a handheld UV lamp (254 nm) to check for residual fluorescence on the benchtop if unsure of cleanup efficacy.

  • Disposal: All cleanup materials (towels, pads) must go into the Hazardous Solid Waste bin.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10160971, 1-(1-Adamantyl)pyridinium bromide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Laboratory Waste Management Guide: Segregating Halogenated Solvents. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-(1-Adamantyl)-3-methylpyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(1-Adamantyl)-3-methylpyridinium bromide. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical structures.

Hazard Analysis and Risk Mitigation

1-(1-Adamantyl)-3-methylpyridinium bromide is classified as harmful and an irritant.[1] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The bromide ion can also present toxicological concerns. Furthermore, like other pyridinium bromide compounds, it may cause severe skin burns and eye damage, and may cause respiratory irritation.[2]

Core Principle: The operational plan is to minimize all potential routes of exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Summary of Hazards and Protective Measures
HazardPotential ConsequenceRequired Protective Measure
Harmful if Swallowed [1]Acute toxicityDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Skin Irritation/Burns [2]Localized irritation, redness, or chemical burns.Wear appropriate chemical-resistant gloves and a lab coat.[3]
Eye Damage [2]Severe irritation or permanent eye damage.Wear chemical safety goggles or a face shield.[2][3]
Respiratory Irritation [2][4]Irritation of the respiratory tract.Handle in a well-ventilated area, preferably a chemical fume hood.[5][6]
Combustion Products Generation of highly toxic hydrogen bromide (HBr) gas.[2]Use a dry chemical powder or carbon dioxide extinguisher. Do not use water.[2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and a critical barrier between the researcher and the chemical. The following PPE is mandatory when handling 1-(1-Adamantyl)-3-methylpyridinium bromide.

Step-by-Step PPE Selection and Use:
  • Primary Engineering Control: All handling of solid 1-(1-Adamantyl)-3-methylpyridinium bromide and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable choice for protection against pyridine-based compounds.[5] Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be disposed of properly, and hands should be washed immediately after removal.[4]

  • Eye and Face Protection: Chemical safety goggles that comply with ANSI Z87.1 standards are required at a minimum.[7] When there is a potential for splashing, a face shield should be worn in addition to safety goggles.[2][7]

  • Body Protection: A flame-resistant lab coat should be worn to protect against skin contact.[7] Long pants and closed-toe shoes are also mandatory.[7]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[3] A full respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever respirator use is warranted.[3]

PPE Selection Workflow

PPE_Selection start Start: Handling 1-(1-Adamantyl)-3-methylpyridinium bromide fume_hood Work in a Chemical Fume Hood? start->fume_hood weighing Weighing solid or preparing solutions? fume_hood->weighing Yes spill Large Spill or Ventilation Failure? fume_hood->spill No ppe_base Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base transfer Transferring small quantities of solution? transfer->ppe_base spill->transfer No respirator Add NIOSH-approved Respirator spill->respirator Yes face_shield Add Face Shield ppe_base->face_shield end Proceed with Experiment face_shield->end respirator->end

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

A proactive approach to operational safety and waste management is crucial.

Handling and Storage:
  • Store 1-(1-Adamantyl)-3-methylpyridinium bromide in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][8]

  • Keep the container tightly closed when not in use.[3]

  • Wash hands thoroughly after handling the compound.[3]

Spill Response:
  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[2] Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the contained material and place it in a labeled, sealed container for disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:
  • All waste containing 1-(1-Adamantyl)-3-methylpyridinium bromide must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[8][9] Do not dispose of it down the drain.

Emergency Procedures Workflow

Emergency_Procedures start Incident Occurs spill Chemical Spill start->spill exposure Personal Exposure start->exposure evacuate Evacuate Immediate Area spill->evacuate skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion alert Alert Supervisor & Safety Officer evacuate->alert contain_spill Contain Spill with Inert Absorbent alert->contain_spill remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eye Rinse Eyes with Eyewash for 15 minutes eye_contact->rinse_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth rinse_skin Rinse Skin with Water for 15 minutes remove_clothing->rinse_skin seek_medical Seek Immediate Medical Attention rinse_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical cleanup Clean Up Following Established Protocol contain_spill->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose

Caption: Workflow for emergency response procedures.

References

  • Pyridinium bromide perbromide - Jubilant Ingrevia. [Link]

  • Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95 - Cole-Parmer. [Link]

  • Pyridinium tribromide. [Link]

  • Flame Resistant PPE | Department of Chemistry and Biochemistry. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • SAFETY DATA SHEET - Airgas. [Link]

  • SAFETY DATA SHEET - Durham Tech. [Link]

  • 5135 Pyridinium Hydrobromide Perbromide (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). [Link]

  • PYRIDINIUM BROMIDE PERBROMIDE TECHNICAL - Loba Chemie. [Link]

  • MATERIAL SAFETY DATA SHEET - SDS - Rentokil Initial. [Link]

  • 1-(1-Adamantyl)pyridinium bromide | C15H20BrN | CID 13287148 - PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.